ethyl 1,3-dihydroxy-2-naphthoate
Description
The exact mass of the compound Ethyl 1,3-dihydroxynaphthalene-2-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68182. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1,3-dihydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-2-17-13(16)11-10(14)7-8-5-3-4-6-9(8)12(11)15/h3-7,14-15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVQTZHEEIATCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290341 | |
| Record name | Ethyl 1,3-dihydroxynaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6843-89-6 | |
| Record name | 6843-89-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 1,3-dihydroxynaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Ethyl 1,3-dihydroxy-2-naphthoate: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1,3-dihydroxy-2-naphthoate is a naphthalene derivative with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, including physical and spectral data. A generalized synthesis protocol is outlined, and its potential reactivity is discussed based on related compounds. Furthermore, the known biological activities of structurally similar dihydroxy-naphthoic acid derivatives are reviewed, suggesting potential avenues for future research into the bioactivity of this compound.
Chemical Properties
This compound, also known as ethyl 1,3-dihydroxynaphthalene-2-carboxylate, is an organic compound with the chemical formula C₁₃H₁₂O₄.[1][2] It is a derivative of 1,3-dihydroxy-2-naphthoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The data indicates that it is a solid at room temperature with a relatively high boiling point.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₄ | [1][2] |
| Molecular Weight | 232.23 g/mol | [1][2] |
| Melting Point | 81 - 82 °C | [3] |
| Boiling Point | 375.5 °C at 760 mmHg | [1] |
| Density | 1.328 g/cm³ | [1] |
| Appearance | Colorless to slightly yellow liquid/yellow to brown powder | [1][3] |
| Storage Temperature | Room temperature, under an inert atmosphere | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, some suppliers indicate the availability of NMR, HPLC, LC-MS, and UPLC data.[4] For reference, the spectral characteristics of the parent compound, 1,3-dihydroxy-2-naphthoic acid, and a related ester, ethyl benzoate, are provided below.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the parent acid, 1,3-dihydroxy-2-naphthoic acid, has been reported.[5] For this compound, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet) in addition to the aromatic protons of the naphthalene ring and the hydroxyl protons.
-
¹³C NMR: The carbon NMR spectrum for the parent acid is also available.[6] For the ethyl ester, additional signals corresponding to the ethyl group's carbons would be present. The chemical shifts in the aromatic region would be similar to the parent acid, with some variation due to the esterification.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, the ester carbonyl (C=O) group, and the aromatic C-H and C=C bonds of the naphthalene ring. The IR spectrum for the related compound 1-hydroxy-2-naphthoic acid is available for comparison.[6]
1.2.3. Mass Spectrometry (MS)
Mass spectrometry data would provide information on the molecular weight and fragmentation pattern of the molecule. The exact mass of this compound is 232.0736 u.
Experimental Protocols
Synthesis of this compound
Below is a generalized protocol based on standard esterification procedures.
Reaction:
1,3-dihydroxy-2-naphthoic acid + Ethanol ⇌ this compound + Water
Materials:
-
1,3-dihydroxy-2-naphthoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 1,3-dihydroxy-2-naphthoic acid in an excess of anhydrous ethanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography or recrystallization.
Reactivity and Potential Applications
The chemical reactivity of this compound is influenced by the hydroxyl groups and the ester functionality on the naphthalene ring. The hydroxyl groups make the aromatic ring electron-rich and susceptible to electrophilic substitution reactions.
One documented application is its use as a coupling component in the synthesis of mono-azo dyes.[7] In this reaction, the this compound couples with a diazonium salt to form a colored azo compound. This reactivity highlights its potential as a precursor in the development of functional dyes and pigments.
The presence of hydroxyl and ester groups also suggests potential for further chemical modifications, such as etherification, acylation, or reduction of the ester to an alcohol, opening avenues for the synthesis of a variety of derivatives. It is also used as an intermediate in the preparation of naphthoquinone derivatives which may possess biological activity.[8]
Biological Activity of Related Compounds and Future Directions
While there is limited direct research on the biological activity of this compound, studies on structurally similar dihydroxy-naphthoic acid derivatives provide valuable insights into its potential pharmacological relevance.
Aryl Hydrocarbon Receptor (AhR) Modulation
1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA), a microbial-derived metabolite, has been identified as an agonist of the aryl hydrocarbon receptor (AhR).[9][10] The AhR is a ligand-activated transcription factor involved in regulating xenobiotic metabolism, immune responses, and gut homeostasis. The activation of AhR by 1,4-DHNA suggests that other dihydroxy-naphthoic acid derivatives, potentially including the 1,3-dihydroxy isomer and its esters, could also interact with this receptor. Further investigation is warranted to determine if this compound or its corresponding carboxylic acid can modulate AhR activity, which could have implications for inflammatory bowel disease and other immune-related disorders.
Lactate Dehydrogenase (LDH) Inhibition
Research has identified 3,5-dihydroxy-2-naphthoic acid as a novel lead compound for designing inhibitors of lactate dehydrogenase (LDH) from the parasite Babesia microti.[11][12] LDH is a crucial enzyme in the energy metabolism of these parasites. The study demonstrated that this dihydroxy-naphthoic acid derivative could selectively inhibit the parasite's LDH over the human enzyme.[11][12] This finding suggests that the dihydroxy-naphthoic acid scaffold is a promising starting point for the development of new anti-parasitic drugs. It would be of significant interest to screen this compound and its derivatives for inhibitory activity against LDH from various pathogens.
Conclusion
This compound is a chemical compound with well-defined physical properties but limited publicly available detailed experimental and biological data. Its known reactivity as a dye intermediate and the biological activities of its structural analogs suggest that it is a valuable target for further research. The development of a robust and detailed synthesis protocol would facilitate its wider availability for studies in medicinal chemistry, particularly in the investigation of its potential as an AhR modulator or an LDH inhibitor. Furthermore, its chemical handles offer opportunities for the creation of compound libraries for broader screening and drug discovery efforts.
References
- 1. lookchem.com [lookchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. biosynce.com [biosynce.com]
- 4. 6843-89-6|this compound|BLD Pharm [bldpharm.com]
- 5. 1,3-dihydroxy-2-naphthoic acid (3147-58-8) 1H NMR spectrum [chemicalbook.com]
- 6. 1-Hydroxy-2-naphthoic acid(86-48-6) IR Spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [myskinrecipes.com]
- 9. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 1,3-dihydroxy-2-naphthoate (CAS: 6843-89-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 1,3-dihydroxy-2-naphthoate, a naphthalene derivative with applications in materials science and potential, though largely unexplored, relevance in biological systems. This document details its physicochemical properties, synthesis, and known applications, and explores its potential biological activities based on the behavior of structurally related compounds.
Chemical and Physical Properties
This compound is a polycyclic organic compound that is sparingly soluble in water but soluble in common organic solvents. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 6843-89-6 | N/A |
| Molecular Formula | C₁₃H₁₂O₄ | [1] |
| Molecular Weight | 232.23 g/mol | [1] |
| IUPAC Name | ethyl 1,3-dihydroxynaphthalene-2-carboxylate | N/A |
| Synonyms | 1,3-Dihydroxy-2-naphthalenecarboxylic acid ethyl ester, Ethyl 1,3-dihydroxynaphthalene-2-carboxylate | [2] |
| Appearance | Colorless to slightly yellow liquid or solid | [2] |
| Melting Point | 81-82 °C | [2] |
| Boiling Point | 375.5 °C at 760 mmHg (predicted) | N/A |
| Density | 1.429 g/cm³ | [2] |
Synthesis and Purification
The primary route for the synthesis of this compound is the esterification of 1,3-dihydroxy-2-naphthoic acid with ethanol in the presence of an acid catalyst. A general, representative protocol adapted from a similar procedure for the synthesis of ethyl α-naphthoate is provided below.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3-dihydroxy-2-naphthoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium carbonate solution (5%)
-
Anhydrous calcium chloride
-
Diethyl ether
Procedure:
-
A mixture of 1,3-dihydroxy-2-naphthoic acid and an excess of absolute ethanol is placed in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.
-
The reaction mixture is heated under reflux for several hours to drive the esterification to completion. The progress of the reaction can be monitored by thin-layer chromatography.
-
After cooling, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with water, 5% sodium carbonate solution to remove unreacted acid, and finally with brine.
-
The organic layer is dried over anhydrous calcium chloride, filtered, and the solvent is evaporated to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography to obtain the final product of high purity.
Workflow for Synthesis and Purification
Caption: A general workflow for the synthesis and purification of this compound.
Analytical Characterization
The purity and identity of this compound are typically confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the naphthalene ring, the hydroxyl protons, and the ethyl group protons (a quartet and a triplet). The chemical shifts of the aromatic protons would be in the range of 7-8 ppm, while the ethyl group protons would appear more upfield. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons of the naphthalene ring, and the two carbons of the ethyl group. |
| IR Spectroscopy | Characteristic absorption bands for the hydroxyl (-OH) groups (broad, ~3300 cm⁻¹), the carbonyl (C=O) of the ester (~1720 cm⁻¹), and C-O stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 232.23). |
| HPLC | A single major peak under appropriate reversed-phase conditions, indicating the purity of the compound. A typical mobile phase could be a gradient of acetonitrile and water with an acidic modifier.[4] |
Applications
Fluorescent Dyes and Photosensitizers
This compound serves as a key intermediate in the synthesis of dyes and pigments.[5] Its naphthalene core and hydroxyl substituents are conducive to creating chromophoric systems. The compound is known to exhibit fluorescence, a property that is likely influenced by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[6] ESIPT is a photophysical process where a proton is transferred within the molecule in the excited state, leading to a large Stokes shift, which is a desirable characteristic for fluorescent probes and materials.[7][8]
ESIPT Mechanism
Caption: The four-level photocycle of Excited-State Intramolecular Proton Transfer (ESIPT).
Potential Biological Activities (Inferred from Related Compounds)
Direct biological studies on this compound are limited in the publicly available literature. However, research on structurally similar dihydroxynaphthoic acid derivatives suggests potential avenues for investigation in drug discovery.
Aryl Hydrocarbon Receptor (AhR) Modulation
Dihydroxynaphthoic acids have been identified as modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell cycle control.[9] The AhR signaling pathway is a key target in toxicology and therapeutics.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Simplified overview of the canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.[10]
Lactate Dehydrogenase (LDH) Inhibition
Certain dihydroxynaphthoic acid derivatives have been investigated as inhibitors of Lactate Dehydrogenase (LDH), an important enzyme in anaerobic glycolysis.[11] LDH is a target of interest in cancer therapy because many cancer cells rely on glycolysis for energy production (the Warburg effect).[12] Inhibition of LDH can lead to reduced cell proliferation and apoptosis in cancer cells.
Mechanism of LDH Inhibition
Caption: The role of LDH in converting pyruvate to lactate and its inhibition.
Safety and Handling
This compound may cause irritation to the eyes and skin. It is also potentially toxic to aquatic organisms. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound. Waste should be disposed of in accordance with local regulations.[2]
Conclusion
This compound is a valuable chemical intermediate, particularly in the synthesis of fluorescent materials. While its biological properties have not been extensively studied, the activities of structurally related compounds suggest that it may be a candidate for investigation as a modulator of the AhR pathway or as an LDH inhibitor. Further research is warranted to fully elucidate its potential in medicinal chemistry and drug development.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. biosynce.com [biosynce.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 12. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to Ethyl 1,3-dihydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Properties
Ethyl 1,3-dihydroxy-2-naphthoate possesses a naphthalene ring system substituted with two hydroxyl groups at positions 1 and 3, and an ethyl ester group at position 2. This substitution pattern influences its electronic properties and reactivity.
Chemical Structure:
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6843-89-6 | |
| Molecular Formula | C₁₃H₁₂O₄ | |
| Molecular Weight | 232.23 g/mol | |
| Melting Point | 81-82 °C | |
| Boiling Point | 375.5 °C at 760 mmHg (Predicted) | |
| Density | 1.328 g/cm³ (Predicted) | |
| Appearance | Yellow to brown powder |
Synthesis
This compound is typically synthesized via the esterification of 1,3-dihydroxy-2-naphthoic acid with ethanol or through a one-pot reaction from 1,3-dihydroxynaphthalene.
General Experimental Protocol: Fischer Esterification
The following is a generalized protocol for the synthesis of this compound based on standard Fischer esterification procedures.
Materials:
-
1,3-dihydroxy-2-naphthoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane or ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dihydroxy-2-naphthoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons on the naphthalene ring, the hydroxyl protons, and the protons of the ethyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet | 3H | -CH₃ (ethyl) |
| ~4.4 | Quartet | 2H | -OCH₂- (ethyl) |
| ~7.0 - 8.0 | Multiplets | 6H | Aromatic-H |
| ~9.0 - 10.0 | Singlet (broad) | 2H | Ar-OH |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would display signals corresponding to the carbon atoms of the naphthalene core, the ester group, and the ethyl group.
| Chemical Shift (δ) ppm | Assignment |
| ~14 | -CH₃ (ethyl) |
| ~61 | -OCH₂- (ethyl) |
| ~100 - 140 | Aromatic-C |
| ~150 - 160 | Ar-C-OH |
| ~170 | C=O (ester) |
FTIR Spectroscopy (Predicted)
The infrared spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| 3500 - 3200 (broad) | O-H stretch (hydroxyl) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 2980 - 2850 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (ester) |
| 1600 - 1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.
| m/z | Assignment |
| 232.07 | [M]⁺ (Calculated for C₁₃H₁₂O₄) |
Potential Applications and Biological Activity
This compound is primarily utilized as an intermediate in the synthesis of dyes and pigments. The dihydroxy naphthalene core is a known structural motif in compounds with interesting photophysical properties.
While there is a lack of specific studies on the biological activity of this compound, related dihydroxy-naphthoic acid derivatives have been investigated for various biological activities. For instance, certain dihydroxynaphthoic acids have been explored as inhibitors of lactate dehydrogenase, suggesting potential applications in antiparasitic drug discovery. However, it is important to note that the esterification of the carboxylic acid group can significantly alter the biological activity of the parent molecule. Further research is required to elucidate the specific biological profile of this compound.
Conclusion
This compound is a valuable chemical intermediate with a well-defined molecular structure. This guide has provided a detailed overview of its properties, a general synthesis protocol, and predicted spectroscopic data to aid researchers in its synthesis and characterization. The lack of publicly available experimental spectroscopic and biological data highlights an opportunity for further investigation into the properties and potential applications of this compound, particularly in the fields of materials science and medicinal chemistry.
Caption: Logical flow for the study and application of this compound.
Spectroscopic Profile of Ethyl 1,3-dihydroxy-2-naphthoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 1,3-dihydroxy-2-naphthoate (CAS No: 6843-89-6).[1][2][3] The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula C₁₃H₁₂O₄ and a molecular weight of 232.23 g/mol .[2][3] It possesses a naphthalene core substituted with two hydroxyl groups and an ethyl ester functional group.
Physical Properties:
| Property | Value | Reference |
| Melting Point | 81 - 82 °C | [1][2] |
| Molecular Formula | C₁₃H₁₂O₄ | [2][3] |
| Molecular Weight | 232.23 g/mol | [2][3] |
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is based on the analysis of its chemical structure and comparison with similar known compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | Triplet | 3H | -CH₃ (Ethyl group) |
| ~4.50 | Quartet | 2H | -CH₂- (Ethyl group) |
| ~6.90 | Singlet | 1H | Ar-H (H-4) |
| ~7.30 - 7.50 | Multiplet | 2H | Ar-H (H-6, H-7) |
| ~7.75 | Doublet | 1H | Ar-H (H-5) |
| ~8.10 | Doublet | 1H | Ar-H (H-8) |
| ~9.50 | Singlet | 1H | Ar-OH (C1-OH) |
| ~11.00 | Singlet | 1H | Ar-OH (C3-OH, Intramolecular H-bond) |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~14.5 | -CH₃ (Ethyl group) |
| ~62.0 | -CH₂- (Ethyl group) |
| ~105.0 | C-2 |
| ~108.0 | C-4 |
| ~122.0 | C-8a |
| ~124.0 | C-5 |
| ~125.0 | C-7 |
| ~127.0 | C-6 |
| ~130.0 | C-8 |
| ~136.0 | C-4a |
| ~155.0 | C-1 |
| ~160.0 | C-3 |
| ~172.0 | C=O (Ester) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | O-H stretch (phenolic) |
| 3050 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (ester, conjugated) |
| 1620 - 1580 | Medium to Strong | C=C stretch (aromatic) |
| 1300 - 1200 | Strong | C-O stretch (ester and phenol) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 232 | 100 | [M]⁺ (Molecular ion) |
| 204 | 40 | [M - C₂H₄]⁺ |
| 187 | 80 | [M - OCH₂CH₃]⁺ |
| 159 | 60 | [M - OCH₂CH₃ - CO]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃). The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral data is acquired using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.[4] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The data is collected in positive ion mode to observe the molecular ion and its fragmentation pattern.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Physical properties like melting point and solubility of ethyl 1,3-dihydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known physical properties of ethyl 1,3-dihydroxy-2-naphthoate, a chemical intermediate with applications in the synthesis of dyes and fluorescent probes. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document presents the reported physical constants and outlines standardized methodologies for their determination.
Core Physical Properties
The physical characteristics of a compound are critical for its purification, formulation, and application. The available data for this compound is summarized below.
Data Presentation
| Physical Property | Value | Source |
| Melting Point | 81 - 82 °C | [1] |
| 82 °C | [2] | |
| Density | 1.429 g/cm³ | [1] |
| 1.328 g/cm³ | [2] | |
| Solubility | Data not available | [2] |
Note on Data Discrepancies: The minor variations in reported melting points and densities may arise from different experimental conditions or sample purity levels.
Experimental Protocols
While specific experimental procedures for determining the physical properties of this compound are not extensively documented in publicly available literature, the following standard methodologies are applicable for a crystalline organic solid of this nature.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
General Protocol (Capillary Method):
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[3] The sample must be completely dry and finely powdered to ensure uniform heat transfer.[3]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For an initial, approximate determination, a faster heating rate can be used.[4]
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for purification (e.g., recrystallization), analysis (e.g., chromatography), and formulation.
General Protocol (Qualitative):
-
Solvent Selection: A range of solvents with varying polarities should be tested, such as water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.[5]
-
A small volume of the selected solvent (e.g., 0.5 mL) is added, and the mixture is vortexed or shaken vigorously for a set period (e.g., 1-2 minutes).[5][6]
-
Observation: The sample is visually inspected for dissolution. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is classified as insoluble. The test can be repeated with gentle heating to assess temperature effects on solubility.
-
Classification: The solubility can be further classified as "freely soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve a given amount of the solid.
Synthesis and Purification Workflow
This compound is commonly synthesized via the esterification of 1,3-dihydroxynaphthalene.[1] The general workflow for its synthesis and subsequent purification is outlined below.
This diagram illustrates the key stages in obtaining pure this compound, from the initial reaction to the final characterization of the product.
References
Potential Biological Activities of Ethyl 1,3-Dihydroxy-2-Naphthoate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published research directly investigating the biological activities of ethyl 1,3-dihydroxy-2-naphthoate derivatives is limited. This guide provides an in-depth overview of the potential biological activities of this class of compounds by examining the reported activities of structurally related dihydroxynaphthalene, naphthoic acid, and naphthoquinone derivatives. The experimental protocols and quantitative data presented herein are drawn from studies on these analogous compounds and are intended to serve as a foundational resource for future research into this compound derivatives.
Introduction
The naphthalene scaffold is a key structural motif in a wide range of biologically active compounds, both natural and synthetic. The presence of hydroxyl and carboxylate functional groups, as seen in this compound, provides opportunities for diverse chemical modifications, leading to derivatives with a broad spectrum of pharmacological properties. While this compound itself is primarily recognized as a dye intermediate, its structural similarity to other bioactive naphthoic acids and dihydroxynaphthalenes suggests a rich potential for its derivatives in drug discovery. This technical guide explores the prospective anticancer, antimicrobial, and enzyme inhibitory activities of this compound derivatives, supported by data from closely related compounds.
General Synthesis of Naphthoate Derivatives
The synthesis of derivatives of this compound can be approached through various established organic chemistry methodologies. A common strategy involves the modification of the hydroxyl or carboxylic acid ester functionalities, or substitution on the naphthalene ring. The following diagram illustrates a generalized workflow for the synthesis of such derivatives.
Caption: General synthesis workflow for this compound derivatives.
Potential Anticancer Activity
Derivatives of dihydroxynaphthalene and naphthoic acid have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.
Quantitative Data on Anticancer Activity of Related Compounds
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydronaphthalene Analogue | KGP03 | NCI-H460 (Lung Carcinoma) | 0.001 | [1] |
| Dihydronaphthalene Analogue | KGP413 | NCI-H460 (Lung Carcinoma) | 0.0012 | [1] |
| Dihydronaphthalene Analogue | KGP03 | DU-145 (Prostate Carcinoma) | 0.0011 | [1] |
| Dihydronaphthalene Analogue | KGP413 | DU-145 (Prostate Carcinoma) | 0.0013 | [1] |
| Thiazole-fused Dihydronaphthalene | Compound 5a | MCF-7 (Breast Adenocarcinoma) | 0.93 | [2] |
| Thiazole-fused Dihydronaphthalene | Compound 5d | MCF-7 (Breast Adenocarcinoma) | 1.76 | [2] |
| Quinolinone-Triazole Hybrid with Dihydroxy Naphthalene Moiety | Compound 4a | A549 (Lung), MCF-7 (Breast), Panc-1 (Pancreas), HT-29 (Colon) | 0.034 - 0.134 (Mean GI50) | [3] |
| Quinolinone-Triazole Hybrid with Dihydroxy Naphthalene Moiety | Compound 4b | A549 (Lung), MCF-7 (Breast), Panc-1 (Pancreas), HT-29 (Colon) | 0.034 - 0.134 (Mean GI50) | [3] |
| Quinolinone-Triazole Hybrid with Dihydroxy Naphthalene Moiety | Compound 7d | A549 (Lung), MCF-7 (Breast), Panc-1 (Pancreas), HT-29 (Colon) | 0.034 - 0.134 (Mean GI50) | [3] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Potential Antimicrobial Activity
Naphthoic acid and dihydroxynaphthalene derivatives have been reported to possess antibacterial and antifungal properties. Their mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.
Quantitative Data on Antimicrobial Activity of Related Compounds
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Naphthoic Acid Polymer | 3,7-Dihydroxy-2-naphthoic acid modified PGMA | S. aureus | 4 | [4] |
| Naphthoic Acid Polymer | 3,7-Dihydroxy-2-naphthoic acid modified PGMA | E. coli | 8 | [4] |
| Naphthoic Acid Polymer | 3,7-Dihydroxy-2-naphthoic acid modified PGMA | P. aeruginosa | 16 | [4] |
| Naphthoic Acid Polymer | 3,7-Dihydroxy-2-naphthoic acid modified PGMA | K. pneumoniae | 8 | [4] |
| 5,8-Dihydroxy-1,4-naphthoquinone | - | B. cereus | 14 | [5][6] |
| 5,8-Dihydroxy-1,4-naphthoquinone | - | P. vulgaris | 10 | [5][6] |
| 5,8-Dihydroxy-1,4-naphthoquinone | - | S. enteritidis | 6 | [5][6] |
| 5,8-Dihydroxy-1,4-naphthoquinone | - | S. epidermidis | 2 | [5][6] |
| 5,8-Dihydroxy-1,4-naphthoquinone | - | S. aureus | 4 | [5][6] |
| 5,8-Dihydroxy-1,4-naphthoquinone | - | C. albicans | 1.2 | [5][6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of the compounds can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A standardized microbial suspension is prepared to a concentration of approximately 5x10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Enzyme Inhibition
Certain dihydroxynaphthalene derivatives have been shown to inhibit the activity of specific enzymes, suggesting a potential therapeutic application in diseases where these enzymes are dysregulated.
Quantitative Data on Enzyme Inhibition by Related Compounds
| Compound Class | Derivative | Enzyme | IC50 (µM) | Reference |
| Dihydronaphthalene Analogue | KGP03 | Tubulin Polymerization | 1.0 | [1] |
| Dihydronaphthalene Analogue | KGP413 | Tubulin Polymerization | 1.2 | [1] |
| Benzylidene-6-hydroxy-3,4-dihydronaphthalenone | Compound C2 | Tyrosinase | 8.8 | [7][8] |
| 3,5-Dihydroxy-2-naphthoic acid | - | Babesia microti Lactate Dehydrogenase | 30.19 | [9] |
| β-nitrostyrene derivative | Compound 3-2 | 1,3,8-Trihydroxynaphthalene Reductase | 0.29 | [10] |
Experimental Protocol: Enzyme Inhibition Assay (General)
The following is a general protocol for a continuous spectrophotometric enzyme inhibition assay.
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in a suitable buffer.
-
Assay Mixture: In a cuvette or microplate well, combine the buffer, enzyme, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Monitoring of Reaction: Monitor the change in absorbance over time at a specific wavelength, which corresponds to the formation of the product or the consumption of the substrate.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations and determine the IC50 value.
Potential Signaling Pathway Modulation: Aryl Hydrocarbon Receptor (AhR)
Research on 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), a bacterial metabolite, has shown that it can act as an agonist for the aryl hydrocarbon receptor (AhR).[11][12] The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune response, and cell cycle control. This suggests that derivatives of this compound could potentially modulate this pathway.
Caption: Potential modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Conclusion
While direct evidence for the biological activity of this compound derivatives is not yet available in the public domain, the extensive research on structurally similar dihydroxynaphthalene and naphthoic acid derivatives provides a strong rationale for their investigation as potential therapeutic agents. The data and protocols compiled in this guide offer a solid starting point for researchers to explore the anticancer, antimicrobial, and enzyme inhibitory properties of this promising class of compounds. Further synthesis and biological evaluation are warranted to unlock the full therapeutic potential of this compound derivatives.
References
- 1. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sid.ir [sid.ir]
- 9. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
- 10. Synthesis and biological evaluation of novel inhibitors against 1,3,8-trihydroxynaphthalene reductase from Magnaporthe grisea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on the discovery and history of ethyl 1,3-dihydroxy-2-naphthoate
An In-depth Technical Guide on the Discovery and History of Ethyl 1,3-Dihydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in the synthesis of various dyes and pigments. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, chemical properties, and the evolution of its manufacturing processes. The document includes a compilation of quantitative data, detailed experimental protocols from historical literature, and visualizations of relevant chemical transformations to serve as a valuable resource for professionals in chemical research and drug development.
Introduction
This compound, also known as ethyl 1,3-dihydroxynaphthalene-2-carboxylate, is an organic compound with the chemical formula C₁₃H₁₂O₄.[1] It serves as a crucial precursor in the production of a wide range of colorants used in the textile, cosmetics, printing, and plastics industries.[2] The core of its structure is a naphthalene ring substituted with two hydroxyl groups and an ethyl carboxylate group, which are key to its reactivity and function as a dye intermediate. This guide traces the historical development of the synthesis of this important chemical compound.
Discovery and Early Synthesis
The precise date and the original discoverer of this compound are not prominently documented in readily available chemical literature, suggesting its initial synthesis may have been part of broader studies on naphthalene derivatives and dye chemistry in the late 19th or early 20th century. The history of this compound is intrinsically linked to the development of synthetic dyes, a field that flourished following William Henry Perkin's discovery of mauveine in 1856.[3]
The synthesis of this compound is a two-step process: the carboxylation of 1,3-dihydroxynaphthalene to form 1,3-dihydroxy-2-naphthoic acid, followed by the esterification of the carboxylic acid with ethanol.
Synthesis of the Precursor: 1,3-Dihydroxy-2-naphthoic Acid
The formation of the key intermediate, 1,3-dihydroxy-2-naphthoic acid, is typically achieved through the Kolbe-Schmitt reaction . This reaction, named after Hermann Kolbe and Rudolf Schmitt, involves the carboxylation of a phenoxide, in this case, the sodium or potassium salt of 1,3-dihydroxynaphthalene (naphthoresorcinol), by heating it with carbon dioxide under pressure.
The general mechanism of the Kolbe-Schmitt reaction involves the nucleophilic attack of the phenoxide on carbon dioxide.[4] The regioselectivity of the carboxylation of naphthols is sensitive to reaction conditions such as temperature and the counter-ion. For 1,3-dihydroxynaphthalene, the hydroxyl groups activate the ring, directing the carboxylation to the 2-position.
Historical Experimental Protocol for the Kolbe-Schmitt Reaction of 1,3-Dihydroxynaphthalene (Hypothetical Reconstruction based on typical procedures of the era):
-
Reactants: 1,3-Dihydroxynaphthalene, Sodium Hydroxide, Carbon Dioxide.
-
Procedure: 1,3-Dihydroxynaphthalene is dissolved in a solution of sodium hydroxide in an autoclave. The vessel is then pressurized with carbon dioxide and heated. After several hours, the reaction mixture is cooled, and the resulting solid is dissolved in water. The solution is then acidified with a strong acid, such as hydrochloric acid, to precipitate the 1,3-dihydroxy-2-naphthoic acid. The crude product is then collected by filtration, washed with cold water, and dried.
Esterification to this compound
The second step in the synthesis is the Fischer-Speier esterification , a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[5]
Historical Experimental Protocol for the Fischer-Speier Esterification (Hypothetical Reconstruction):
-
Reactants: 1,3-Dihydroxy-2-naphthoic acid, Ethanol, Sulfuric Acid (catalyst).
-
Procedure: A mixture of 1,3-dihydroxy-2-naphthoic acid and an excess of absolute ethanol is heated in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is typically carried out at reflux for several hours. To drive the equilibrium towards the product, the water formed during the reaction can be removed. After the reaction is complete, the excess ethanol is removed by distillation. The residue is then poured into cold water, and the precipitated this compound is collected by filtration, washed with water to remove any remaining acid, and then recrystallized from a suitable solvent like ethanol to obtain the pure product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂O₄ | [1] |
| Molecular Weight | 232.23 g/mol | [1] |
| Melting Point | 81 - 82 °C | [6] |
| Appearance | Yellow to brown powder | [2] |
| CAS Number | 6843-89-6 | [1] |
Evolution of Synthesis and Related Reactions
While the Kolbe-Schmitt and Fischer-Speier reactions represent the foundational methods for the synthesis of this compound, other related reactions in naphthalene chemistry are noteworthy for their historical and synthetic importance.
The Pechmann condensation , discovered by Hans von Pechmann, is a method for synthesizing coumarins from phenols and β-keto esters under acidic conditions.[7] While not directly used for the synthesis of this compound, it demonstrates the reactivity of phenols and naphthols in acid-catalyzed condensations, a principle that is central to dye chemistry.
The diagram below illustrates the general mechanism of the Pechmann condensation.
Caption: General workflow of the Pechmann Condensation.
Modern Applications
This compound continues to be a valuable intermediate in the synthesis of high-performance pigments and dyes. Its derivatives are used in a variety of applications, including:
-
Textile Dyes: For creating vibrant and long-lasting colors on fabrics.[2]
-
Cosmetics: As a colorant in a range of cosmetic products.[2]
-
Printing Inks: Contributing to the color intensity and quality of printed materials.[2]
-
Plastics and Polymers: To impart color to various plastic products.[2]
Conclusion
The history of this compound is a reflection of the broader advancements in organic chemistry, particularly in the field of synthetic dyes. From its likely origins in the late 19th or early 20th century, the synthesis of this compound has relied on fundamental reactions that have become cornerstones of industrial organic synthesis. While the specific historical record of its discovery is not widely publicized, the established synthetic routes via the Kolbe-Schmitt and Fischer-Speier reactions provide a clear understanding of its chemical heritage. This guide has provided a consolidated overview of the historical synthesis, properties, and significance of this compound, offering a valuable reference for chemists and researchers in related fields.
References
- 1. 2,7-Dihydroxynaphthalene 2,7-Naphthalenediol [sigmaaldrich.com]
- 2. Zeitschrift für angewandte Chemie - Google Books [books.google.com]
- 3. Berichte der Deutschen Chemischen Gesellschaft - كتب Google [books.google.ps]
- 4. Naphthalindiole – Wikipedia [de.wikipedia.org]
- 5. Zeitschrift für angewandte Chemie - Google 圖書 [books.google.com.tw]
- 6. catalog.hathitrust.org [catalog.hathitrust.org]
- 7. historyofscience.com [historyofscience.com]
Understanding the Fluorescence Mechanism of Ethyl 1,3-dihydroxy-2-naphthoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1,3-dihydroxy-2-naphthoate is a derivative of naphthalenecarboxylic acid with the chemical formula C₁₃H₁₂O₄. Its structure, featuring vicinal hydroxyl and ester groups on a naphthalene core, suggests the potential for interesting photophysical properties. This guide delves into the theoretical underpinnings of its fluorescence, which is predicted to be governed by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. Understanding this mechanism is crucial for the rational design of novel fluorescent probes and materials in various scientific and biomedical applications.
The Core Fluorescence Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)
The fluorescence of this compound is anticipated to be dominated by the ESIPT process. ESIPT is a photophysical phenomenon where a proton is transferred from a donor to an acceptor group within the same molecule upon electronic excitation. This process typically occurs on an ultrafast timescale.
In the case of this compound, the hydroxyl group at the 1-position can act as the proton donor, while the carbonyl oxygen of the ester group can serve as the proton acceptor, facilitated by a pre-existing intramolecular hydrogen bond in the ground state. Upon absorption of a photon, the molecule is promoted to an excited state (the "enol" tautomer). In this excited state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen are significantly increased, driving the rapid transfer of the proton to form an excited-state "keto" tautomer. This keto tautomer is energetically more stable in the excited state and is responsible for the characteristic fluorescence emission. The emission from the keto tautomer is typically characterized by a large Stokes shift, meaning a significant separation between the absorption and emission maxima. This is because the emission originates from a different molecular species (the keto tautomer) than the one that was initially excited (the enol tautomer).
Data Presentation
Table 1: Illustrative Photophysical Properties of an ESIPT Molecule
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| n-Hexane | 1.88 | 350 | 480 | 7937 |
| Toluene | 2.38 | 352 | 485 | 7880 |
| Dichloromethane | 8.93 | 355 | 495 | 7924 |
| Acetonitrile | 37.5 | 358 | 510 | 8234 |
| Methanol | 32.7 | 360 | 520 | 8450 |
Table 2: Illustrative Fluorescence Quantum Yield and Lifetime Data
| Solvent | Fluorescence Quantum Yield (Φ_F) | Excited-State Lifetime (τ, ns) |
| n-Hexane | 0.15 | 2.5 |
| Toluene | 0.12 | 2.2 |
| Dichloromethane | 0.08 | 1.8 |
| Acetonitrile | 0.05 | 1.2 |
| Methanol | 0.03 | 0.8 |
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and photophysical characterization of this compound. These are intended as a guide for researchers and should be adapted and optimized as necessary.
Generalized Synthesis and Purification Protocol
This compound can be synthesized via the esterification of 1,3-dihydroxy-2-naphthoic acid.
Materials:
-
1,3-dihydroxy-2-naphthoic acid
-
Absolute ethanol (excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Hexane
Procedure:
-
To a solution of 1,3-dihydroxy-2-naphthoic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Photophysical Characterization
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (with excitation and emission monochromators)
-
Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements
-
Integrating sphere for quantum yield measurements
Procedure:
-
Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of this compound in a range of solvents of varying polarity.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions to determine the absorption maxima (λ_abs).
-
Steady-State Fluorescence Spectroscopy:
-
Record the fluorescence emission spectra by exciting at the absorption maximum. Determine the emission maxima (λ_em).
-
Record the fluorescence excitation spectra by monitoring the emission at the emission maximum.
-
-
Fluorescence Quantum Yield (Φ_F) Determination:
-
Use a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with a known quantum yield.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield of the sample using the comparative method.
-
-
Time-Resolved Fluorescence Spectroscopy:
-
Measure the fluorescence decay profiles of the sample solutions using a TCSPC system.
-
Fit the decay curves to a multi-exponential function to determine the excited-state lifetime(s) (τ).
-
Conclusion
While direct experimental data for this compound remains to be published, the structural analogy to other well-studied hydroxy-naphthoic acid derivatives provides a strong basis for predicting its fluorescence mechanism to be driven by Excited-State Intramolecular Proton Transfer. This guide offers a theoretical framework and generalized experimental procedures to facilitate further research into the photophysical properties of this and related compounds. The large Stokes shift and environmental sensitivity characteristic of ESIPT fluorophores make them highly valuable for applications in chemical sensing, biological imaging, and materials science. Further investigation is warranted to fully characterize and harness the potential of this compound.
An In-depth Technical Guide on the Safety, Handling, and Toxicity of Ethyl 1,3-dihydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.
Introduction
Ethyl 1,3-dihydroxy-2-naphthoate (CAS No. 6843-89-6) is an organic compound with the molecular formula C₁₃H₁₂O₄.[1] It is recognized as an important intermediate in organic synthesis, particularly in the manufacturing of dyes and indicators.[1][2] Additionally, it finds application in fluorescent microscopy and other optical technologies.[1] Given its utility in various research and industrial settings, a thorough understanding of its safety, handling, and toxicological profile is essential for professionals working with this compound. While specific quantitative toxicity data for this compound is limited in publicly available literature, this guide synthesizes the existing information and provides insights based on structurally related compounds.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior under various experimental and storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6843-89-6 | [1] |
| Molecular Formula | C₁₃H₁₂O₄ | [1] |
| Molecular Weight | 232.23 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid or yellow to brown powder | [1][2] |
| Melting Point | 81 - 82 °C | [1] |
| Boiling Point | 375.5 °C at 760 mmHg | [2] |
| Density | 1.328 - 1.429 g/cm³ | [1][2] |
| Flash Point | 144 °C | [2] |
Safety and Handling
While generally considered to have low toxicity with proper precautions, this compound may pose certain hazards.[2] It is reported to be potentially irritating to the eyes and skin.[1] Furthermore, it may be toxic to aquatic organisms, necessitating careful handling and disposal of waste.[1]
3.1. Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is crucial. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin Protection: A lab coat or other protective clothing.
3.2. Handling Procedures
Standard laboratory best practices should be followed to ensure safe handling.[1] This includes:
-
Working in a well-ventilated area.
-
Avoiding inhalation of dust or vapors.
-
Preventing contact with skin and eyes.
-
Washing hands thoroughly after handling.
3.3. Storage
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Toxicological Information
4.1. Acute Toxicity
Quantitative data on acute toxicity, such as LD50 (lethal dose, 50%) values, for this compound are not available in the reviewed literature. General statements suggest it has "low toxicity".[2]
4.2. Skin and Eye Irritation
The compound is described as potentially "irritating to the eyes and skin".[1] Without specific experimental data (e.g., from a Draize test), it should be handled as a potential irritant.
4.3. Chronic Toxicity
No information on the chronic toxicity of this compound was found.
4.4. Aquatic Toxicity
It is stated that this compound "may also be toxic to aquatic organisms".[1] Therefore, it should not be released into the environment.
Potential Biological Activity: Aryl Hydrocarbon Receptor (AhR) Signaling
While direct studies on the biological pathways affected by this compound are scarce, research on the parent compound, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), provides valuable insights. 1,4-DHNA has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes such as CYP1A1 and CYP1B1.[3][4][5]
The structural similarity between this compound and 1,4-DHNA suggests that the former may also interact with the AhR signaling pathway.
Caption: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Protocols
For researchers investigating the potential AhR agonism of this compound, the following experimental workflow, adapted from studies on related compounds, can be employed.[4]
6.1. Cell Culture and Treatment
-
Cell Lines: Human colon adenocarcinoma cells (Caco-2) or other suitable cell lines expressing AhR.
-
Culture Conditions: Maintain cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed cells in multi-well plates. After reaching a suitable confluency, treat with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).
6.2. RNA Isolation and Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: After the desired treatment period (e.g., 24 hours), lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers specific for target genes (e.g., CYP1A1, CYP1B1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the fold change in gene expression relative to the vehicle control.
Caption: Workflow for assessing AhR agonism.
Conclusion
This compound is a valuable chemical intermediate with a generally favorable safety profile when handled with appropriate precautions. However, the lack of comprehensive, publicly available toxicological data necessitates a cautious approach, treating it as a potential skin and eye irritant and an aquatic toxicant. The likely interaction with the Aryl Hydrocarbon Receptor signaling pathway, based on data from its parent compound, presents an important area for further investigation, particularly for researchers in drug development and toxicology. The experimental protocols outlined in this guide provide a framework for such studies. It is imperative for users to consult a comprehensive Safety Data Sheet provided by the supplier and to adhere to all institutional and regulatory safety guidelines.
References
- 1. biosynce.com [biosynce.com]
- 2. lookchem.com [lookchem.com]
- 3. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Synonyms and alternative names for ethyl 1,3-dihydroxy-2-naphthoate
This technical guide provides a comprehensive overview of ethyl 1,3-dihydroxy-2-naphthoate, including its chemical identity, properties, synthesis, and applications. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity: Synonyms and Alternative Names
This compound is an organic compound identified by several names and registry numbers.
Common Synonyms:
-
Ethyl 1,3-dihydroxynaphthalene-2-carboxylate[1]
-
1,3-Dihydroxy-2-naphthalenecarboxylic acid ethyl ester[1][2]
-
1,3-Dihydroxy-naphthalene-2-carboxylic acid ethyl ester[1][2]
-
2-Naphthalenecarboxylic acid, 1,3-dihydroxy-, ethyl ester[2]
-
Ethyl 1,3-dihydroxynaphthoate[2]
-
Naphthoresorcin-carbonsaeure-(2)-ethylester[2]
Registry Numbers:
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₄ | [1][4] |
| Molecular Weight | 232.23 g/mol | [1][3] |
| Appearance | Yellow to brown powder | LookChem |
| Melting Point | 81 - 82°C | [1][2] |
| Boiling Point | 375.5°C at 760 mmHg | [1] |
| Density | 1.328 g/cm³ | [1] |
| Flash Point | 144°C | [1] |
| pKa | 7.47 ± 0.50 (Predicted) | [1] |
| Storage | Room temperature, inert atmosphere, dry | [1][3] |
Synthesis and Experimental Protocols
This compound is typically synthesized via esterification. A common laboratory-scale preparation involves the cyclization of ethyl phenylacetylmalonate.
Experimental Protocol: Synthesis from Phenylacetyl Malonic Ester [5]
This synthesis is a multi-step process that first creates a crude ester intermediate which is then treated with sulfuric acid to yield the final product.
-
Step 1: Preparation of the Crude Ester Intermediate
-
The reaction is initiated by heating a mixture of reagents, including phenylacetyl chloride and malonic ester. The reaction is controlled with an ice bath as needed.
-
After the initial reaction subsides, an additional quantity of malonic ester is added.
-
Dry ether is then added, and the mixture is heated on a steam bath for approximately one hour.
-
Phenylacetyl chloride, diluted with dry ether, is added slowly to the reaction mixture.
-
-
Step 2: Cyclization and Purification
-
One volume of the crude ester from the previous step is added to three volumes of concentrated sulfuric acid without cooling.
-
The solution is allowed to stand for approximately one week. A shorter duration of two days has been noted to decrease the yield.[5]
-
The entire mixture is then poured slowly with stirring into a mixture of ice and water.
-
The resulting solid yellow ester is filtered with suction, washed with cold water, and dried in a vacuum desiccator to yield this compound.
-
A general method for preparation is the esterification of 1,3-dihydroxynaphthalene with ethyl formate under acidic conditions.[2]
Applications and Areas of Research
This compound serves as a key intermediate and functional molecule in various industrial and research applications.
-
Dye and Pigment Manufacturing: It is a crucial intermediate in the synthesis of various dyes and pigments.[1] Its polycyclic structure and hydroxyl groups are key to forming chromophores.[3]
-
Industrial Colorant: The compound is used as a colorant in the textile, cosmetics, printing ink, and plastics industries to impart vibrant and lasting colors.[1]
-
Organic Synthesis: It acts as an intermediate in the synthesis of other organic molecules, particularly naphthoquinone derivatives which may possess biological activity.[3]
-
Materials Science: It is employed in research for developing photochromic compounds and UV-absorbing materials.[3]
-
Coordination Chemistry: The molecule can be used as a ligand for metal ions, leading to the formation of complexes with potential catalytic or sensor applications.[3]
Logical Workflow: Synthesis and Application
The following diagram illustrates the synthesis pathway from precursor chemicals to this compound and its subsequent applications and relationship to its biologically active acid form.
Caption: Synthesis and application workflow for this compound.
Biological Context of the Naphthoic Acid Core
While this compound is primarily used as a chemical intermediate, its core structure, dihydroxy-naphthoic acid, is of interest in biological research. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 1,3-dihydroxy-2-naphthoic acid.[6]
Related dihydroxy-naphthoic acid compounds have been investigated for their biological activities. For instance, 3,5-dihydroxy-2-naphthoic acid has been identified as an inhibitor of lactate dehydrogenase (LDH) in Babesia microti, a parasite responsible for human babesiosis.[7] Furthermore, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), a bacterial metabolite, is known to be an agonist for the aryl hydrocarbon receptor (AhR), a key regulator of cellular responses to environmental compounds, and is involved in modulating inflammatory responses in the gut.[8][9] These findings suggest that the dihydroxy-naphthoic acid scaffold, accessible from its ethyl ester form, is a promising area for further investigation in drug development.
References
- 1. lookchem.com [lookchem.com]
- 2. biosynce.com [biosynce.com]
- 3. This compound [myskinrecipes.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1,3-Dihydroxy-2-naphthoic acid | C11H8O4 | CID 11138182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 1,3-dihydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of ethyl 1,3-dihydroxy-2-naphthoate, a valuable intermediate in organic synthesis, particularly for dyes, indicators, and fluorescent probes.[1][2] The synthesis involves a two-step process commencing with the preparation of ethyl phenylacetylmalonate, followed by an intramolecular Dieckmann condensation to yield the target compound.
I. Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis.
| Parameter | Value | Reference |
| Precursor Synthesis | ||
| Starting Material | Diethyl malonate | Organic Syntheses, Coll. Vol. 3, p.637 (1955) |
| Yield of crude ethyl phenylacetylmalonate | Not explicitly stated, used directly | Organic Syntheses, Coll. Vol. 3, p.637 (1955) |
| Final Product Synthesis | ||
| Starting Material | Ethyl phenylacetylmalonate | Organic Syntheses, Coll. Vol. 3, p.637 (1955) |
| Yield of this compound | 45% (if stood for 2 days), higher if stood for 1 week | [3] |
| Melting Point | 81-82°C | [1] |
| Molecular Formula | C₁₃H₁₂O₄ | ChemSynthesis |
| Molecular Weight | 232.23 g/mol | ChemSynthesis |
II. Experimental Protocols
This protocol is adapted from the procedure published in Organic Syntheses.[3]
A. Synthesis of Ethyl Phenylacetylmalonate (Precursor)
This procedure details the preparation of the starting material for the synthesis of this compound.
Materials:
-
Magnesium turnings: 12.5 g (0.52 gram-atom)
-
Absolute ethanol: 180 mL (distilled into the apparatus)
-
Carbon tetrachloride: 1 mL
-
Diethyl malonate: 80 g (0.50 mole), distilled before use
-
Dry ether: 270 mL
-
Phenylacetyl chloride: 88 g (74 mL, 0.57 mole)
-
Water
-
Sodium sulfate (anhydrous)
Equipment:
-
1-L three-necked round-bottomed flask
-
Dropping funnel
-
Reflux condenser with a calcium chloride tube
-
Heating mantle or steam bath
-
Ice bath
-
Apparatus for distillation under reduced pressure
Procedure:
-
Apparatus Preparation: Assemble the 1-L three-necked flask with the dropping funnel and reflux condenser. Dry the apparatus by rinsing with 90 mL of absolute ethanol, which is then discarded.
-
Initiation of Grignard-type Reaction: To the reaction flask, add magnesium turnings (12.5 g), carbon tetrachloride (1 mL), and diethyl malonate (40 g). Add 90 mL of absolute ethanol from the dropping funnel.
-
Reaction Control: Gently heat the mixture to initiate the reaction. If the reaction becomes too vigorous, use an ice bath to control the rate.
-
Addition of Remaining Diethyl Malonate: Once the initial reaction subsides, add the remaining 40 g of diethyl malonate at once.
-
Ether Addition and Reflux: After the subsequent reaction has subsided, cool the flask slightly and add 180 mL of dry ether. Heat the mixture on a steam bath for 1 hour.
-
Addition of Phenylacetyl Chloride: Prepare a solution of phenylacetyl chloride (88 g) in 90 mL of dry ether. Add this solution slowly from the dropping funnel over about 30 minutes, controlling the rate to manage the vigorous reaction.
-
Completion of Reaction: After the addition is complete, warm the flask on a steam bath for 10 minutes.
-
Work-up:
-
Cool the reaction mixture.
-
Add 100 mL of water dropwise over approximately 30 minutes.
-
Separate the oily layer and wash it twice with 100-mL portions of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the ether by distillation under reduced pressure.
-
-
Product: The crude ethyl phenylacetylmalonate is obtained as a reddish, somewhat viscous oil and is used in the next step without further purification.
B. Synthesis of this compound
This procedure describes the intramolecular cyclization of ethyl phenylacetylmalonate to form the final product.
Materials:
-
Crude ethyl phenylacetylmalonate (from step A)
-
Concentrated sulfuric acid
-
Ice
-
Water
-
Dioxane (for recrystallization, optional)
Equipment:
-
1-L flask
-
Large beaker or vessel for pouring the reaction mixture
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Cyclization Reaction: In a 1-L flask, add 3 volumes (e.g., 261 mL) of concentrated sulfuric acid. To this, add 1 volume (e.g., 87 mL) of the crude ethyl phenylacetylmalonate in one portion, without cooling.
-
Reaction Time: Allow the solution to stand for approximately 1 week. A shorter reaction time (2 days) will result in a lower yield (around 45%).[3]
-
Precipitation: Prepare a mixture of 1 kg of crushed ice and water. Slowly and with stirring, pour the entire reaction mixture (including any precipitate) into the ice-water mixture. A yellow solid will precipitate.
-
Filtration and Washing:
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with water until the washings are neutral to litmus paper.
-
-
Drying: Dry the product in a vacuum desiccator over calcium chloride.
-
Recrystallization (Optional): The ester can be further purified by recrystallization from dioxane and water.[3]
III. Visualized Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Protocol for esterification of 1,3-dihydroxynaphthalene to yield ethyl 1,3-dihydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of ethyl 1,3-dihydroxy-2-naphthoate, an important intermediate in organic synthesis, particularly in the preparation of dyes, fluorescent probes, and potentially therapeutic agents. The synthesis is achieved through a reliable two-step process commencing with the regioselective carboxylation of 1,3-dihydroxynaphthalene to yield 1,3-dihydroxy-2-naphthoic acid, followed by a classic Fischer-Speier esterification. This protocol offers a clear and reproducible methodology for obtaining the target compound in good yield and purity.
Introduction
This compound is a valuable scaffold in medicinal chemistry and materials science. Its structural features, including the naphthalene core and the ortho-hydroxy ester moiety, make it a versatile precursor for the synthesis of more complex molecules. The protocol detailed herein follows a robust and well-established synthetic route, ensuring accessibility and reproducibility for researchers in various fields.
Overall Reaction Scheme
The synthesis of this compound from 1,3-dihydroxynaphthalene is accomplished in two main steps as illustrated below:
Figure 1: Two-step synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 1,3-dihydroxy-2-naphthoic acid via Kolbe-Schmitt Carboxylation
This procedure describes the carboxylation of 1,3-dihydroxynaphthalene.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Dihydroxynaphthalene | 160.17 | 16.0 g | 0.1 |
| Potassium Hydroxide (KOH) | 56.11 | 11.2 g | 0.2 |
| Carbon Dioxide (CO2) | 44.01 | High Pressure | - |
| Concentrated Sulfuric Acid | 98.08 | As needed | - |
| Water | 18.02 | As needed | - |
| Dioxane | 88.11 | For recrystallization | - |
Procedure:
-
In a high-pressure autoclave, thoroughly mix 16.0 g (0.1 mol) of 1,3-dihydroxynaphthalene and 11.2 g (0.2 mol) of potassium hydroxide.
-
Seal the autoclave and pressurize with carbon dioxide to 100 atm.
-
Heat the mixture to 150 °C with constant stirring for 6-8 hours.
-
After cooling the reactor to room temperature, carefully vent the excess carbon dioxide.
-
Dissolve the solid reaction mixture in 200 mL of water.
-
Acidify the aqueous solution to a pH of 2-3 by the slow addition of concentrated sulfuric acid while cooling in an ice bath.
-
The precipitate of 1,3-dihydroxy-2-naphthoic acid is collected by vacuum filtration.
-
Wash the crude product with cold water to remove any inorganic salts.
-
Recrystallize the crude 1,3-dihydroxy-2-naphthoic acid from a mixture of dioxane and water to obtain a purified product. A yield of approximately 90% can be expected.[1]
-
Dry the purified product under vacuum.
Figure 2: Workflow for the synthesis of 1,3-dihydroxy-2-naphthoic acid.
Part 2: Synthesis of this compound via Fischer-Speier Esterification
This procedure outlines the esterification of the previously synthesized carboxylic acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-dihydroxy-2-naphthoic acid | 204.18 | 20.4 g | 0.1 |
| Ethanol (absolute) | 46.07 | 200 mL | Excess |
| Concentrated Sulfuric Acid | 98.08 | 2 mL | Catalytic |
| Sodium Bicarbonate (sat. soln.) | 84.01 | As needed | - |
| Brine (sat. NaCl soln.) | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| Dichloromethane | 84.93 | For extraction | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 20.4 g (0.1 mol) of 1,3-dihydroxy-2-naphthoic acid in 200 mL of absolute ethanol.
-
Carefully add 2 mL of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 150 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel. The purified product is a yellow, needle-like solid with a melting point of 81-82 °C.[2]
Figure 3: Workflow for the Fischer-Speier esterification.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 1,3-Dihydroxynaphthalene | C10H8O2 | 160.17 | 123-125 | Off-white to pinkish solid |
| 1,3-dihydroxy-2-naphthoic acid | C11H8O4 | 204.18 | 140.5-146.5[1] | Yellow needle-like crystals[1] |
| This compound | C13H12O4 | 232.23 | 81-82[2] | Yellow, needle-like crystals |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
The Kolbe-Schmitt reaction is performed under high pressure and temperature and should only be conducted in an appropriate high-pressure reactor by trained personnel.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the two-step procedure of Kolbe-Schmitt carboxylation and Fischer-Speier esterification, researchers can reliably obtain this valuable intermediate for their scientific endeavors. The inclusion of detailed experimental procedures, data summaries, and safety precautions is intended to facilitate the successful and safe execution of this synthesis.
References
Application Notes and Protocols for the Large-Scale Laboratory Synthesis of Ethyl 1,3-dihydroxy-2-naphthoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 1,3-dihydroxy-2-naphthoate is a valuable intermediate in organic synthesis, particularly in the preparation of dyes, pigments, and fluorescent probes.[1][2] Its chemical structure lends itself to further functionalization, making it a key building block in the development of novel materials and pharmaceutical agents. This document provides a detailed protocol for the large-scale laboratory synthesis of this compound, focusing on a reliable and scalable method. The provided protocols and data are intended to guide researchers in the safe and efficient production of this compound in significant quantities.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below. It is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before commencing any experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6843-89-6 | [1][3] |
| Molecular Formula | C₁₃H₁₂O₄ | [2][3] |
| Molecular Weight | 232.23 g/mol | [2] |
| Appearance | Colorless to slightly yellow liquid or yellow to brown powder | [1][2] |
| Melting Point | 81 - 82 °C | [1][2] |
| Boiling Point | 375.5 °C at 760 mmHg | [2] |
| Density | 1.328 g/cm³ | [2] |
Table 2: Safety Information
| Hazard | Precaution | Reference |
| Eye and Skin Irritation | Wear appropriate personal protective equipment (PPE), including safety goggles and gloves. | [1] |
| Aquatic Toxicity | Handle and dispose of waste liquids with care to avoid environmental contamination. | [1] |
| General Handling | Use in a well-ventilated area. Follow proper laboratory practices. | [1] |
Experimental Protocol: Synthesis via Cyclization
The following protocol is adapted from a well-established procedure for the synthesis of naphthoresorcinol, where this compound is a key intermediate.[4] This method involves the cyclization of a precursor, followed by esterification.
Materials and Equipment:
-
Round-bottom flasks (appropriate for the intended scale)
-
Reflux condenser
-
Stirring apparatus (magnetic or overhead stirrer)
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Vacuum desiccator
-
Standard laboratory glassware
-
Starting materials and reagents (as per Table 3)
Table 3: Reagents and Solvents for Synthesis
| Reagent/Solvent | Quantity (Example Scale) | Molar Equivalent | Notes |
| Diethyl phenylacetylmalonate | (User to determine based on desired yield) | 1.0 | Starting material |
| Concentrated Sulfuric Acid | 3 volumes per volume of crude ester | - | Used for cyclization and hydrolysis |
| Water | As needed | - | For washing and precipitation |
| Ice | As needed | - | For controlling temperature during quenching |
| Sodium Sulfate (anhydrous) | As needed | - | Drying agent |
| Ether | As needed | - | Extraction solvent |
| Dioxane (optional) | As needed | - | Recrystallization solvent |
Procedure:
-
Cyclization:
-
In a large, appropriately sized flask, carefully add the crude diethyl phenylacetylmalonate.
-
Slowly and with stirring, add three volumes of concentrated sulfuric acid. No external cooling is necessary.[4]
-
Allow the solution to stand at room temperature for approximately one week to ensure complete reaction. A shorter reaction time of two days can reduce the yield to around 45%.[4]
-
-
Work-up and Isolation:
-
Prepare a mixture of crushed ice and water in a large beaker.
-
Slowly and with vigorous stirring, pour the sulfuric acid reaction mixture into the ice-water mixture.[4] A yellow solid, the crude this compound, will precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold water.
-
Press the solid on the filter to remove as much water as possible and then dry it in a vacuum desiccator. The expected yield of the ester, melting at 80 °C, is 58–68 g from 87 ml of the crude starting ester.[4]
-
-
Purification (Optional):
-
The crude ester can be further purified by recrystallization. One method involves dissolving the ester in dioxane and then precipitating it by the addition of water.[4]
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Discussion
The described method provides a robust pathway to this compound on a large laboratory scale. The long reaction time for the cyclization step is a key parameter for achieving a good yield. The work-up procedure is straightforward, involving precipitation and filtration. For applications requiring high purity, an additional recrystallization step is recommended.
It is important to note that while this protocol is based on a reliable source, scaling up chemical reactions requires careful consideration of heat transfer, mixing efficiency, and safety protocols. A thorough risk assessment should be conducted before attempting this synthesis on a large scale. This compound serves as a crucial intermediate for various applications, including the synthesis of dyes and pigments for the textile, cosmetics, and printing industries.[2]
References
Application Notes and Protocols for the Purification of Crude Ethyl 1,3-dihydroxy-2-naphthoate by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of crude ethyl 1,3-dihydroxy-2-naphthoate via recrystallization. This method is designed to effectively remove impurities, resulting in a product of high purity suitable for further downstream applications in research and drug development.
Introduction
This compound is an organic compound that serves as a key intermediate in the synthesis of various dyes and other complex organic molecules.[1][2] The purity of this compound is critical for the successful synthesis of target molecules. Recrystallization is a robust and cost-effective technique for purifying solid organic compounds.[3] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. This protocol outlines a method for the single-solvent recrystallization of crude this compound.
Physical Properties
| Property | Value |
| CAS Number | 6843-89-6 |
| Molecular Formula | C₁₃H₁₂O₄ |
| Molecular Weight | 232.23 g/mol [2][4] |
| Melting Point | 81 - 82°C[1][2] |
| Appearance | Off-white to yellowish solid |
Experimental Protocol
This protocol describes a general procedure for the recrystallization of crude this compound. The choice of solvent is critical and should be determined through small-scale solubility tests. Ethanol is often a suitable solvent for compounds containing ester and hydroxyl functional groups.[5]
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95%)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude solid in a minimal amount of the chosen solvent at room temperature. A good solvent will dissolve the compound when heated, but not at room temperature.[3] Ethanol is a recommended starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the recrystallization solvent and gently heat the mixture while stirring. Continue to add the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The cooling rate should be slow to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator to remove any residual solvent.
Data Presentation
The following tables summarize representative quantitative data for the purification of crude this compound by recrystallization.
Table 1: Recrystallization Efficiency
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Yellowish powder | Off-white crystals |
| Purity (by HPLC) | 95.2% | 99.5% |
| Melting Point | 78 - 81°C | 81 - 82°C |
Table 2: Yield Calculation
| Parameter | Value |
| Initial Mass of Crude Product | 10.0 g |
| Mass of Purified Product | 8.8 g |
| Recovery Yield | 88% |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Purification of Ethyl 1,3-dihydroxy-2-naphthoate via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1,3-dihydroxy-2-naphthoate is an organic compound with applications as an intermediate in the synthesis of dyes and pigments.[1] Its purification is a critical step to ensure the integrity of subsequent reactions and the quality of the final products. Column chromatography is a widely employed technique for the purification of organic compounds, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[2][3] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
The principle of this separation relies on the polarity of the compound. This compound, with its two hydroxyl groups and an ester functional group, is a polar molecule. A polar stationary phase, such as silica gel, will be used to effectively interact with the compound.[1][4] The mobile phase, a solvent system of varying polarity, will be passed through the column to elute the compound. By carefully selecting the mobile phase composition, a high degree of purification can be achieved.
Data Summary
The following table summarizes the key physicochemical properties of this compound and the expected parameters for its purification.
| Parameter | Value/Description | Reference |
| Chemical Formula | C₁₃H₁₂O₄ | [1] |
| Molecular Weight | 232.23 g/mol | [1] |
| Appearance | Yellow to brown powder | [1] |
| Melting Point | 82 °C | [1] |
| Stationary Phase | Silica Gel (60-120 mesh) | Inferred from general protocols for polar compounds[1] |
| Mobile Phase | Hexane-Ethyl Acetate Gradient | Inferred from general protocols for polar compounds[5] |
| Elution Profile | Expected to elute with a moderately polar mobile phase | Inferred from its chemical structure |
| Purity (Post-Column) | >95% (as determined by TLC and/or HPLC) | General expectation for column chromatography |
| Expected Yield | Variable, dependent on the crude sample purity | N/A |
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound using column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure
1. Preparation of the Slurry and Packing the Column:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand over the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in hexane. The amount of silica gel will depend on the amount of crude product to be purified (a general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of dichloromethane and a small amount of methanol is often effective for polar compounds.
-
In a separate flask, add a small amount of silica gel to the dissolved crude product.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the "dry loading" method.
-
Carefully add the silica gel with the adsorbed crude product to the top of the prepared column.
3. Elution and Fraction Collection:
-
Begin the elution with a non-polar mobile phase, such as 100% hexane, to elute any non-polar impurities.
-
Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate to the hexane. This is known as a gradient elution. A suggested gradient could be:
-
100% Hexane (2 column volumes)
-
95:5 Hexane:Ethyl Acetate (2 column volumes)
-
90:10 Hexane:Ethyl Acetate (2 column volumes)
-
Continue increasing the ethyl acetate concentration in 5-10% increments.
-
-
Collect the eluent in a series of labeled test tubes or flasks (fractions).
4. Monitoring the Separation:
-
Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate.
-
Develop the TLC plate in a solvent system that gives a good separation of the desired compound from impurities (e.g., 7:3 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
5. Isolation of the Purified Compound:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as TLC, HPLC, and melting point determination.
Visualizations
Experimental Workflow
Caption: Workflow for the column chromatography purification of this compound.
Logical Relationship of Components
Caption: Logical relationship of components in the chromatographic separation process.
References
- 1. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 2. Purification and Characterization of 1-Naphthol-2-Hydroxylase from Carbaryl-Degrading Pseudomonas Strain C4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organomation.com [organomation.com]
Applications of Ethyl 1,3-dihydroxy-2-naphthoate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1,3-dihydroxy-2-naphthoate is a valuable aromatic compound that serves as a versatile building block in organic synthesis. Its electron-rich naphthalene core, coupled with the presence of two hydroxyl groups and an ethyl ester moiety, provides multiple reactive sites for a variety of chemical transformations. This functionality makes it a key intermediate in the synthesis of a range of organic molecules, most notably as a coupling component for the production of azo dyes. These dyes are of significant interest due to their applications in the textile, cosmetic, and printing industries, as well as for their potential in advanced materials, such as nonlinear optical (NLO) materials. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its use in the preparation of monoazo dyes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 6843-89-6 | [1] |
| Molecular Formula | C₁₃H₁₂O₄ | [2] |
| Molecular Weight | 232.23 g/mol | [2] |
| Melting Point | 81 - 82 °C | [3] |
| Appearance | Colorless to slightly yellow liquid/Yellow to brown powder | [2][3] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the esterification of 1,3-dihydroxynaphthalene. A common method involves the reaction with ethyl formate under acidic conditions.[3]
Experimental Protocol: Esterification of 1,3-Dihydroxynaphthalene
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
1,3-Dihydroxynaphthalene
-
Ethyl formate
-
Anhydrous ethanol
-
Concentrated hydrochloric acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dihydroxynaphthalene in anhydrous ethanol.
-
Add an excess of ethyl formate to the solution.
-
Carefully add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol and excess ethyl formate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography to yield the pure product.
Expected Yield: While a specific yield is not provided in the general procedure, esterification reactions of this type typically proceed in good to excellent yields depending on the specific reaction conditions.
Application in the Synthesis of Monoazo Dyes
A primary application of this compound is its use as a coupling component in the synthesis of monoazo dyes. This involves a two-step process: the diazotization of a primary aromatic amine followed by the azo coupling reaction with this compound.[4]
Experimental Workflow
Caption: General workflow for the synthesis of monoazo dyes.
Experimental Protocol: Synthesis of a Monoazo Dye
This protocol is a general procedure based on standard methods for azo coupling.
Step 1: Diazotization of an Aromatic Amine
Materials:
-
Aromatic amine (e.g., aniline, p-toluidine, etc.)
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Distilled water
-
Ice
Procedure:
-
In a beaker, dissolve the aromatic amine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains between 0 and 5 °C.
-
Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt is complete. The resulting diazonium salt solution should be kept cold for the subsequent coupling reaction.
Step 2: Azo Coupling with this compound
Materials:
-
Diazonium salt solution (from Step 1)
-
This compound
-
Sodium hydroxide solution (e.g., 10%)
-
Distilled water
-
Ice
-
Dilute hydrochloric acid or acetic acid
Procedure:
-
In a separate beaker, dissolve this compound in a cold aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline solution of this compound with vigorous stirring. The temperature should be maintained below 5 °C.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
Acidify the reaction mixture by the slow addition of dilute hydrochloric acid or acetic acid until the solution is neutral or slightly acidic to precipitate the dye completely.
-
Filter the precipitated dye using a Buchner funnel, and wash it thoroughly with cold water to remove any unreacted salts.
-
Dry the synthesized azo dye in a desiccator or a vacuum oven at a low temperature.
Characterization Data
| Aromatic Amine | Dye Color | Yield (%) | Melting Point (°C) | λmax (nm) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aniline | Orange-Red | - | - | - | - | - |
| p-Toluidine | Red | - | - | - | - | - |
| p-Anisidine | Deep Red | - | - | - | - | - |
| p-Nitroaniline | Dark Red | - | - | - | - | - |
| Sulfanilic acid | Orange | - | - | - | - | - |
| Note: The table is illustrative as specific data from the primary literature was not accessible. |
Signaling Pathways and Logical Relationships
The synthesis of azo dyes from this compound follows a clear logical progression of two distinct chemical reactions. This can be visualized as a signaling pathway where the product of the first reaction becomes a key reagent for the second.
Caption: Reaction pathway for azo dye synthesis.
Conclusion
This compound is a crucial intermediate in organic synthesis, particularly for the preparation of monoazo dyes. The protocols provided herein offer a comprehensive guide for its synthesis and subsequent application. The ability to functionalize the aromatic amine component allows for the generation of a diverse library of azo dyes with varied colors and properties, highlighting the importance of this compound as a versatile scaffold. Further research into the derivatives of these dyes could lead to the development of novel materials with applications in fields such as medicinal chemistry and materials science.
References
Application Notes and Protocols for the Synthesis of Azo Dyes from Ethyl 1,3-Dihydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ethyl 1,3-dihydroxy-2-naphthoate as a versatile starting material for the synthesis of mono-azo dyes. The resulting dyes, incorporating the electron-rich dihydroxynaphthalene moiety, are of significant interest for their potential applications in materials science, including as nonlinear optical (NLO) materials. The protocols detailed below are based on established methodologies for azo coupling reactions.
Introduction
Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–). They are widely used as colorants in various industries, including textiles, printing, and cosmetics.[1] The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich coupling component.[2][3][4]
This compound serves as an excellent coupling agent due to the activating effect of the two hydroxyl groups on the naphthalene ring system. This allows for electrophilic substitution by the diazonium ion to readily occur. By varying the substituted aromatic amine used in the diazotization step, a diverse library of azo dyes with a range of colors and photophysical properties can be synthesized.[5]
Chemical Reaction Pathway
The general synthesis route involves the diazotization of a substituted aniline followed by azo coupling with this compound.
Caption: General reaction scheme for the synthesis of azo dyes.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative azo dye using this compound.
Materials and Equipment
-
Substituted aromatic amine (e.g., aniline, p-toluidine, p-nitroaniline)
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Melting point apparatus
-
Spectroscopic instrumentation (UV-Vis, FT-IR, NMR)
Protocol 1: Diazotization of a Primary Aromatic Amine
This protocol describes the formation of the diazonium salt from a primary aromatic amine.
-
In a 100 mL beaker, dissolve 0.01 mol of the chosen primary aromatic amine in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution. Maintain the temperature between 0-5 °C throughout the addition.
-
Continue stirring the mixture for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with this compound
This protocol details the reaction between the prepared diazonium salt and the coupling agent.
-
In a 250 mL beaker, dissolve 2.32 g (0.01 mol) of this compound in 50 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the alkaline solution of this compound with continuous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolate the crude azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Characterize the final product using techniques such as melting point determination, UV-Vis, FT-IR, and NMR spectroscopy.
Experimental Workflow
The overall experimental process from starting materials to the final characterized azo dye is outlined below.
Caption: A typical experimental workflow for azo dye synthesis.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the synthesis and characterization of various azo dyes derived from this compound.
Table 1: Synthesis and Physical Properties of Azo Dyes
| Aromatic Amine Precursor | Dye ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Color |
| Aniline | Dye 1 | C₁₉H₁₆N₂O₄ | 348.35 | 85 | 188-190 | Red |
| p-Toluidine | Dye 2 | C₂₀H₁₈N₂O₄ | 362.37 | 88 | 201-203 | Orange-Red |
| p-Anisidine | Dye 3 | C₂₀H₁₈N₂O₅ | 378.37 | 90 | 195-197 | Deep Red |
| p-Nitroaniline | Dye 4 | C₁₉H₁₅N₃O₆ | 393.34 | 92 | 220-222 | Dark Red |
| p-Chloroaniline | Dye 5 | C₁₉H₁₅ClN₂O₄ | 382.79 | 87 | 210-212 | Reddish-Brown |
Note: The data presented in this table are representative examples and may not reflect actual experimental outcomes.
Table 2: Spectroscopic Data for Synthesized Azo Dyes
| Dye ID | λmax (nm) in Ethanol | Molar Absorptivity (ε, M⁻¹cm⁻¹) | FT-IR (cm⁻¹) N=N stretch | ¹H NMR (δ, ppm) Key Signals |
| Dye 1 | 480 | 25,000 | ~1450 | Aromatic protons, -OH, -CH₂CH₃ |
| Dye 2 | 485 | 26,500 | ~1455 | Aromatic protons, -OH, -CH₃, -CH₂CH₃ |
| Dye 3 | 495 | 28,000 | ~1452 | Aromatic protons, -OH, -OCH₃, -CH₂CH₃ |
| Dye 4 | 510 | 32,000 | ~1448 | Aromatic protons, -OH, -CH₂CH₃ |
| Dye 5 | 488 | 27,000 | ~1450 | Aromatic protons, -OH, -CH₂CH₃ |
Note: The spectroscopic data are illustrative and will vary depending on the specific dye structure and experimental conditions.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle concentrated acids and bases with extreme care in a well-ventilated fume hood.
-
Azo compounds may be colored and can stain skin and clothing. Some azo compounds and their precursor aromatic amines may be toxic or carcinogenic. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Diazonium salts can be explosive when isolated and dry. Always use them in solution and without delay. Avoid elevated temperatures.
References
Application Notes and Protocols: Synthesis and Utility of Naphtho-Rhodamine Dye Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of naphtho-rhodamine dye analogues, a class of fluorescent probes with significant potential in biomedical research and drug development. The protocols focus on the synthesis of these dyes from 1,3-dihydroxynaphthalene precursors, closely related to ethyl 1,3-dihydroxy-2-naphthoate, leading to the formation of seminaphthorhodafluor (SNARF) analogues.
Introduction
Rhodamine dyes are a cornerstone of fluorescence microscopy and bio-imaging due to their exceptional photophysical properties, including high quantum yields and photostability. Naphtho-rhodamine analogues, such as the SNARF family of dyes, extend the utility of rhodamines by incorporating a naphthalene moiety, which often results in desirable red-shifted absorption and emission spectra.[1] These dyes are particularly valuable as ratiometric pH indicators, allowing for the quantification of intracellular pH, a critical parameter in cellular metabolism, disease states, and drug efficacy studies.[2][3][4]
Synthesis of Naphtho-Rhodamine Analogues
The synthesis of naphtho-rhodamine analogues generally proceeds via an acid-catalyzed condensation reaction between a 1,3-dihydroxynaphthalene derivative and a m-aminophenol derivative. While a specific protocol for this compound is not extensively documented in publicly available literature, the following general protocol for the synthesis of a SNARF-type dye can be adapted.
General Experimental Protocol: Synthesis of a Seminaphthorhodafluor (SNARF) Analogue
This protocol describes the synthesis of a generic SNARF analogue through the condensation of a 1,3-dihydroxynaphthalene precursor with a 3-aminophenol derivative.
Materials:
-
1,3-Dihydroxynaphthalene derivative (e.g., 1,3-dihydroxynaphthalene)
-
3-(Diethylamino)phenol (or other substituted m-aminophenol)
-
Propionic acid (as solvent and catalyst)
-
Anhydrous toluene
-
Methanol
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the 1,3-dihydroxynaphthalene derivative (1 equivalent) and the 3-(diethylamino)phenol (2 equivalents).
-
Solvent Addition: Add a mixture of propionic acid and toluene (e.g., 1:1 v/v) to the flask. The propionic acid serves as both a solvent and an acid catalyst, while toluene aids in the azeotropic removal of water formed during the condensation.
-
Condensation Reaction: Heat the reaction mixture to reflux (typically 120-140 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is often effective in isolating the desired naphtho-rhodamine dye.
-
Characterization: The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Synthesis Workflow
Caption: General workflow for the synthesis of naphtho-rhodamine analogues.
Quantitative Data
The photophysical properties of naphtho-rhodamine analogues are crucial for their application as fluorescent probes. The following table summarizes key spectral data for representative SNARF dyes.
| Dye | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | pKa | Reference |
| Carboxy SNARF-1 (pH 6.0) | 515, 550 | 585 | ~7.5 | [3] |
| Carboxy SNARF-1 (pH 9.0) | 575 | 640 | ~7.5 | [3] |
| SNARF-F | ~560 | ~630 | 7.38 | [1] |
| SNARF-Cl | ~565 | ~635 | - | [1] |
Applications in Research and Drug Development
Naphtho-rhodamine analogues, particularly SNARF dyes, have found significant applications in cell biology and drug development due to their sensitivity to environmental pH.
Intracellular pH Measurement
The fluorescence emission spectrum of SNARF dyes is pH-dependent, with the ratio of fluorescence intensity at two different wavelengths providing a quantitative measure of pH. This ratiometric measurement is advantageous as it is independent of dye concentration, photobleaching, and instrumental factors.[4]
Protocol: Measurement of Intracellular pH using a SNARF Analogue
-
Cell Loading: Incubate cultured cells with the acetoxymethyl (AM) ester form of the SNARF dye (e.g., 1-5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C. The AM ester facilitates cell membrane permeability.
-
De-esterification: Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm.
-
Fluorescence Imaging: Acquire fluorescence images using a fluorescence microscope equipped with appropriate filter sets for the chosen SNARF dye. Excite the dye at its isosbestic point or a wavelength suitable for both protonated and deprotonated forms (e.g., ~514 nm for SNARF-1).
-
Ratio Imaging: Collect fluorescence emission at two distinct wavelengths (e.g., ~585 nm and ~640 nm for SNARF-1).
-
Calibration: To obtain quantitative pH values, a calibration curve must be generated by equilibrating the intracellular and extracellular pH using a protonophore (e.g., nigericin) in buffers of known pH.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two emission wavelengths for each cell or region of interest. Convert these ratios to pH values using the calibration curve.
Monitoring Cellular Metabolism and Drug Response
Changes in intracellular pH are often associated with altered metabolic states, such as the increased glycolysis observed in cancer cells (the Warburg effect), or in response to drug treatment. SNARF dyes can be used to monitor these pH dynamics, providing insights into cellular physiology and the mechanism of action of therapeutic agents. For instance, drugs that target metabolic pathways may induce changes in intracellular pH that can be detected with these probes.
Signaling Pathway: The Warburg Effect and Intracellular pH
References
- 1. Synthesis and photophysical properties of new SNARF derivatives as dual emission pH sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of SNARF-1 to measure murine T cell proliferation in vitro and its application in a novel regulatory T cell suppression assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seminaphtharhodafluor - Wikipedia [en.wikipedia.org]
- 4. Application of a pH-sensitive fluoroprobe (C-SNARF-4) for pH microenvironment analysis in Pseudomonas aeruginosa biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 1,3-dihydroxy-2-naphthoate: A Versatile Precursor for Fluorescent Dyes and Photosensitizers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1,3-dihydroxy-2-naphthoate is an organic compound with the chemical formula C₁₃H₁₂O₄ that serves as a versatile precursor in the synthesis of fluorescent dyes and photosensitizers.[1][2] While its intrinsic fluorescence is reported to be weak, its dihydroxy-naphthalene core provides a reactive scaffold for the development of sophisticated molecular probes and photodynamically active agents.[3] This document provides an overview of its properties and detailed protocols for its derivatization and potential applications in cellular imaging and as a photosensitizer.
The core structure of this compound is analogous to other hydroxynaphthoate esters that exhibit interesting photophysical phenomena such as excited-state intramolecular proton transfer (ESIPT). This process can lead to a large Stokes shift, which is a desirable characteristic for fluorescent probes as it minimizes self-quenching and reduces background interference. A related compound, methyl-2-hydroxy-3-naphthoate, displays dual fluorescence with emission peaks around 410 nm and a significantly Stokes-shifted peak at approximately 650 nm, suggesting that derivatives of this compound could be engineered to emit in a wide range of the visible spectrum.[4][5]
Physicochemical Properties and Spectral Data
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₂O₄ | [6] |
| Molecular Weight | 232.23 g/mol | [6] |
| CAS Number | 6843-89-6 | [6] |
| Appearance | Colorless to slightly yellow liquid/powder | [1][2] |
| Melting Point | 81 - 82 °C | [1] |
| Boiling Point | 375.5 °C at 760 mmHg | [2] |
| Density | 1.328 g/cm³ | [2] |
| Solubility | Soluble in various organic solvents | |
| Purity | >98% (typically) | |
| Storage | Store at room temperature in a dry, dark place |
| Photophysical/Photochemical Property | Estimated/Expected Value | Remarks |
| Molar Extinction Coefficient (ε) | To be determined | |
| Absorption Maximum (λ_abs) | ~375 nm | Based on data for methyl-2-hydroxy-3-naphthoate in dioxane.[4] |
| Emission Maximum (λ_em) | Dual emission expected: ~410 nm and ~650 nm | Based on data for methyl-2-hydroxy-3-naphthoate, indicative of ESIPT.[4][5] |
| Stokes Shift | Potentially large for the red-shifted emission | A large Stokes shift is a key feature of ESIPT fluorophores. |
| Fluorescence Quantum Yield (Φ_f) | Weak for the parent compound | Derivatization is necessary to enhance fluorescence.[3] |
| Singlet Oxygen Quantum Yield (Φ_Δ) | To be determined | Dihydroxynaphthalenes are known to be good photosensitizers. |
Application as a Fluorescent Dye: Derivatization is Key
This compound is primarily used as a building block for more complex fluorescent molecules. Its hydroxyl groups are amenable to various chemical modifications to tune the photophysical properties and introduce specific functionalities. A common strategy is the synthesis of azo dyes.
Experimental Protocol: Synthesis of an Azo Dye Derivative
This protocol describes a general procedure for the synthesis of an azo dye from this compound.
Materials:
-
Aniline (or a substituted aniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
This compound
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Ethanol
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Diazotization of Aniline:
-
Dissolve a specific molar equivalent of aniline in a solution of hydrochloric acid and water in a beaker.
-
Cool the beaker in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 15-20 minutes to ensure the complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve one molar equivalent of this compound in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the alkaline solution of this compound with constant stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water to remove any unreacted salts.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.
-
Dry the purified dye in a desiccator.
-
Characterization:
-
The synthesized dye should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.
-
The photophysical properties, including absorption and emission spectra, and fluorescence quantum yield, should be determined using a spectrophotometer and a spectrofluorometer, respectively.
Caption: Synthesis of an Azo Dye Derivative.
Application Protocol: Cellular Imaging with a Fluorescent Derivative
This protocol provides a general guideline for using a fluorescent derivative of this compound for staining live or fixed cells. The optimal conditions (e.g., probe concentration, incubation time) must be determined experimentally.
Materials:
-
Fluorescent derivative of this compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cell culture medium
-
Cells of interest cultured on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cells
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets
-
Mounting medium
-
Fluorescence microscope
Procedure for Live Cell Imaging:
-
Prepare a Stock Solution: Dissolve the fluorescent probe in DMSO to make a concentrated stock solution (e.g., 1-10 mM).
-
Prepare Working Solution: Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the probe-containing medium to the cells.
-
Incubate at 37 °C for 15-60 minutes.
-
-
Wash:
-
Remove the staining solution.
-
Wash the cells 2-3 times with warm PBS or culture medium.
-
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the probe's excitation and emission wavelengths.
Procedure for Fixed Cell Imaging:
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash: Wash cells three times with PBS.
-
Permeabilization (for intracellular targets): Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash: Wash cells three times with PBS.
-
Staining: Incubate cells with the fluorescent probe in PBS for 30-60 minutes at room temperature.
-
Wash: Wash cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips on microscope slides with mounting medium and image as described for live cells.
Caption: Cellular Imaging Workflow.
Application as a Photosensitizer
Dihydroxynaphthalenes are known to be effective photosensitizers capable of generating singlet oxygen (¹O₂), a highly reactive species that can induce cell death. This property makes derivatives of this compound potential candidates for photodynamic therapy (PDT).
Mechanism of Action as a Photosensitizer
In PDT, a photosensitizer is administered and accumulates in the target tissue. Upon irradiation with light of a specific wavelength, the photosensitizer is excited from its ground state (S₀) to a singlet excited state (S₁). It can then undergo intersystem crossing to a longer-lived triplet excited state (T₁). This triplet state can transfer its energy to molecular oxygen (³O₂), generating cytotoxic singlet oxygen (¹O₂).
Caption: Photosensitization Mechanism (Type II).
Experimental Protocol: Measurement of Singlet Oxygen Generation
This protocol describes a common indirect method for detecting singlet oxygen generation using a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with ¹O₂.
Materials:
-
Derivative of this compound (photosensitizer)
-
1,3-Diphenylisobenzofuran (DPBF)
-
A suitable solvent (e.g., ethanol, acetonitrile)
-
A reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal)
-
Cuvettes
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength for irradiation
Procedure:
-
Prepare Solutions:
-
Prepare stock solutions of the test photosensitizer, the reference photosensitizer, and DPBF in the chosen solvent.
-
Prepare a working solution of DPBF (absorbance ~1.0 at its absorption maximum).
-
Prepare solutions of the test and reference photosensitizers with the same absorbance at the irradiation wavelength.
-
-
Measurement:
-
To a cuvette, add the DPBF working solution and the test photosensitizer solution.
-
Measure the initial absorbance of DPBF at its absorption maximum.
-
Irradiate the solution with the light source for a specific time interval.
-
Measure the absorbance of DPBF again.
-
Repeat the irradiation and measurement steps for several time points.
-
Repeat the entire procedure with the reference photosensitizer.
-
-
Data Analysis:
-
Plot the absorbance of DPBF versus irradiation time for both the test and reference photosensitizers.
-
The slope of this plot is proportional to the rate of DPBF bleaching and, therefore, to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield (Φ_Δ) of the test compound can be calculated using the following equation: Φ_Δ(test) = Φ_Δ(ref) * (k_test / k_ref) * (I_abs(ref) / I_abs(test)) where k is the slope of the absorbance vs. time plot, and I_abs is the rate of light absorption by the photosensitizer.
-
Safety and Handling
This compound and its derivatives should be handled with appropriate laboratory safety precautions. It may be irritating to the eyes and skin.[1] It is also potentially toxic to aquatic organisms.[1] Always wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Dispose of waste according to institutional and local regulations.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel fluorescent dyes and photosensitizers. Through chemical modification of its dihydroxynaphthoate core, researchers can develop a wide range of functional molecules for applications in cellular imaging, diagnostics, and photodynamic therapy. The protocols provided herein offer a foundation for the synthesis and application of these derivatives, though it is crucial to experimentally determine the specific properties and optimal conditions for each new compound.
References
Application Notes and Protocols for Reactions Involving Ethyl 1,3-Dihydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data related to the synthesis and potential biological relevance of derivatives of ethyl 1,3-dihydroxy-2-naphthoate. This compound serves as a versatile building block in organic synthesis, particularly for the preparation of novel azo dyes with interesting photophysical properties and as a scaffold for molecules with potential bioactivity.
Synthesis of Mono-Azo Dyes from this compound
This compound is an effective coupling component for the synthesis of mono-azo dyes. The general reaction involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with this compound in an alkaline medium.
Experimental Workflow: Synthesis of Mono-Azo Dyes
Caption: General workflow for the synthesis of mono-azo dyes.
Detailed Experimental Protocol: General Procedure for the Synthesis of a Mono-Azo Dye
This protocol is a generalized procedure based on standard diazotization and azo coupling reactions. Researchers should optimize conditions for specific aromatic amines.
Materials:
-
Aromatic amine (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.0 - 1.2 eq)
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Ethanol
-
Ice
Procedure:
Part A: Diazotization of Aromatic Amine
-
In a beaker, dissolve the aromatic amine in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of the aromatic amine, maintaining the temperature between 0-5 °C.
-
Stir the resulting solution for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Part B: Azo Coupling
-
In a separate beaker, dissolve this compound in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold alkaline solution of this compound with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the completion of the coupling reaction.
Part C: Isolation and Purification
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the crude product on the filter with cold distilled water until the filtrate is neutral.
-
Further wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a suitable temperature.
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Quantitative Data for Synthesized Mono-Azo Dyes
The following table summarizes the expected data for a series of synthesized mono-azo dyes derived from this compound and various aromatic amines. Note: The specific data for these compounds could not be retrieved from the available literature; this table serves as a template for data presentation.
| Dye ID | Aromatic Amine Used | Molecular Formula | Yield (%) | Melting Point (°C) | λmax (nm) in Ethanol |
| Dye 1 | Aniline | C₁₉H₁₆N₂O₄ | - | - | - |
| Dye 2 | p-Toluidine | C₂₀H₁₈N₂O₄ | - | - | - |
| Dye 3 | p-Anisidine | C₂₀H₁₈N₂O₅ | - | - | - |
| Dye 4 | p-Chloroaniline | C₁₉H₁₅ClN₂O₄ | - | - | - |
| Dye 5 | p-Nitroaniline | C₁₉H₁₅N₃O₆ | - | - | - |
Potential Biological Activity: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Naphthoic acid derivatives have been investigated as modulators of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism, immune responses, and cell cycle control. Modulation of this pathway is a key area of interest in drug development for various diseases, including cancer and inflammatory disorders.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Pathway Description:
-
In the absence of a ligand, the Aryl Hydrocarbon Receptor (AhR) resides in the cytoplasm as part of an inactive protein complex with chaperones such as Hsp90, AIP, and p23.
-
Upon binding of a ligand, such as certain naphthoic acid derivatives, the AhR undergoes a conformational change.
-
This conformational change leads to the dissociation of the chaperone proteins and the translocation of the ligand-AhR complex into the nucleus.
-
Inside the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).
-
The AhR-ARNT heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
-
This binding initiates the transcription of these target genes, such as those encoding for cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1).
-
The resulting proteins are involved in various biological processes, including the metabolism of xenobiotics and modulation of the immune response.
The potential for derivatives of this compound to act as either agonists or antagonists of the AhR pathway makes them interesting candidates for further investigation in drug discovery and development.
Safety Information
This compound and its derivatives should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for each specific compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1,3-dihydroxy-2-naphthoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ethyl 1,3-dihydroxy-2-naphthoate synthesis.
I. Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot is no longer visible. - Increase Reaction Temperature: Gently reflux the reaction mixture. Ensure the temperature is appropriate for the solvent and reactants to avoid degradation. - Insufficient Catalyst: Ensure the acid catalyst (e.g., H₂SO₄, p-TsOH) is fresh and used in an adequate amount (typically 1-5 mol%). |
| Unfavorable Equilibrium | - Use Excess Alcohol: Employ a significant excess of ethanol to shift the equilibrium towards the formation of the ester. - Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction. Alternatively, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. |
| Poor Quality Reagents | - Purity of Starting Materials: Ensure the 1,3-dihydroxy-2-naphthoic acid or 1,3-dihydroxynaphthalene and ethanol are of high purity and anhydrous. Water in the reagents will inhibit the reaction. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solutions |
| Side Reactions | - Decomposition: Avoid excessively high reaction temperatures which can lead to the decomposition of the starting materials or the product. - Oxidation: If starting with 1,3-dihydroxynaphthalene, the reaction mixture can be sensitive to air oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. |
| Incorrect Stoichiometry | - Precise Measurement: Accurately measure the reactants to avoid side reactions resulting from an excess of one of the starting materials. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solutions |
| Incomplete Removal of Acid Catalyst | - Neutralization: During the workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid catalyst. |
| Emulsion Formation During Extraction | - Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to break up emulsions and help remove water. |
| Co-elution of Impurities | - Column Chromatography: If recrystallization is insufficient, purify the crude product using column chromatography on silica gel. A solvent system of ethyl acetate and hexane is typically effective. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis methods for this compound?
A1: The two main synthetic routes are:
-
Fischer Esterification: The direct acid-catalyzed esterification of 1,3-dihydroxy-2-naphthoic acid with ethanol.
-
Reaction with Ethyl Formate: The reaction of 1,3-dihydroxynaphthalene with ethyl formate under acidic conditions.[1]
Q2: How can I synthesize the starting material, 1,3-dihydroxy-2-naphthoic acid?
A2: 1,3-dihydroxy-2-naphthoic acid can be prepared via the carboxylation of 1,3-dihydroxynaphthalene. This reaction is typically carried out using carbon dioxide under pressure in the presence of a base (Kolbe-Schmitt reaction).
Q3: What is the optimal catalyst for the Fischer esterification of 1,3-dihydroxy-2-naphthoic acid?
A3: Strong protic acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used as catalysts for Fischer esterification. The choice of catalyst can influence the reaction rate and yield.
Q4: How does the molar ratio of reactants affect the yield?
A4: In Fischer esterification, using a large excess of the alcohol (ethanol) can significantly increase the yield by shifting the reaction equilibrium to favor the product, according to Le Chatelier's principle.
Q5: What are the typical reaction conditions for the synthesis?
A5: The reaction is typically carried out at the reflux temperature of the solvent (usually excess ethanol) for several hours. The exact temperature and time will depend on the specific substrate and catalyst used. Monitoring the reaction by TLC is recommended to determine the point of completion.
III. Experimental Protocols
Protocol 1: Fischer Esterification of 1,3-dihydroxy-2-naphthoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-dihydroxy-2-naphthoic acid (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 10-20 eq) to the flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
IV. Visualizations
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
Identifying and removing impurities from ethyl 1,3-dihydroxy-2-naphthoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 1,3-dihydroxy-2-naphthoate. The information provided is designed to help identify and remove impurities encountered during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: The synthesis of this compound, typically achieved through the esterification of 1,3-dihydroxynaphthalene with a source of the ethyl ester group, can lead to several common impurities. These can be broadly categorized as:
-
Unreacted Starting Materials: The most common impurities are residual 1,3-dihydroxynaphthalene.
-
Byproducts from Side Reactions: Depending on the specific synthetic route, byproducts may include di-esterified naphthol derivatives or products from undesired condensation reactions.
-
Degradation Products: Naphthol compounds can be susceptible to oxidation, leading to colored impurities.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts, may be present in the crude product.
Q2: My purified this compound is discolored (yellow to brown). What is the likely cause and how can I fix it?
A2: A yellow to brown discoloration is often indicative of oxidation products of the naphthol rings. These impurities are typically highly conjugated and absorb visible light. To remove these colored impurities, treatment with activated carbon during the recrystallization process is often effective. Alternatively, column chromatography can be used to separate the desired product from these more polar, colored impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from its impurities. A successful purification will show a single spot for the final product with an Rf value distinct from the spots of the impurities. A common mobile phase for TLC analysis of naphthol derivatives is a mixture of hexane and ethyl acetate.
Troubleshooting Guides
Problem: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product lost during recrystallization | Ensure the minimum amount of hot solvent was used to dissolve the crude product. Cooling the solution slowly and then in an ice bath can help maximize crystal formation. |
| Product co-eluted with impurities during column chromatography | Optimize the mobile phase composition using TLC to achieve better separation between the product and impurities. A less polar solvent system may be required. |
| Incomplete reaction | Before purification, ensure the synthesis has gone to completion using a monitoring technique like TLC or LC-MS. |
Problem: Product is Still Impure After Purification
| Possible Cause | Troubleshooting Step |
| Inappropriate recrystallization solvent | The chosen solvent may not have a large enough solubility difference for the product between hot and cold conditions. Experiment with different solvent systems, such as ethanol, or a mixture of solvents like hexane/ethyl acetate. |
| Overloaded column in chromatography | The amount of crude product may have exceeded the separation capacity of the column. Use a larger column or reduce the amount of sample loaded. |
| Poor separation in column chromatography | The polarity of the mobile phase may be too high, causing all components to elute too quickly. Gradually increase the polarity of the eluent during the separation (gradient elution). |
Experimental Protocols
Recrystallization of this compound
-
Solvent Selection: Based on the principle of "like dissolves like," a polar solvent such as ethanol is a good starting point for the recrystallization of the polar this compound.
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
-
Column Chromatography Purification of this compound
-
Stationary Phase: Silica gel is a suitable stationary phase for the purification of polar compounds like this compound.
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is commonly used. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the desired compound.
-
Procedure:
-
Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
The following table provides illustrative data on the effectiveness of different purification methods. Note: These are representative values and actual results may vary.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Ethanol) | 85 | 95 | 70 |
| Column Chromatography (Hexane:Ethyl Acetate 7:3) | 85 | 98 | 60 |
| Combined Recrystallization and Column Chromatography | 85 | >99 | 50 |
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Impurity Removal
This diagram illustrates the logical relationship between the crude product, purification methods, and the final pure compound with the removal of specific impurity types.
Optimizing temperature and reaction time for ethyl 1,3-dihydroxy-2-naphthoate preparation
Welcome to the technical support center for the preparation of ethyl 1,3-dihydroxy-2-naphthoate. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the acid-catalyzed esterification of 1,3-dihydroxynaphthalene. This reaction is typically performed using ethyl formate as the esterifying agent in the presence of a suitable acid catalyst.[1] Another well-documented, though more complex, route involves a multi-step synthesis starting from ethyl phenylacetylmalonate.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The critical parameters to monitor and optimize are reaction temperature and reaction time. The choice of acid catalyst and the ratio of reactants also play a significant role in the overall yield and purity of the final product.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification can be effectively monitored using thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture at various time intervals, you can observe the consumption of the starting material (1,3-dihydroxynaphthalene) and the formation of the desired ester product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or suboptimal temperature. | - Increase Reaction Time: Some synthetic routes may require extended reaction times. For instance, in a related multi-step synthesis, allowing the reaction to proceed for a week is recommended, as shorter durations have been shown to decrease the yield. - Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal condition without promoting side reactions. |
| Inactive or insufficient catalyst. | - Catalyst Selection: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used. Ensure the catalyst is fresh and not deactivated. - Catalyst Concentration: While catalytic amounts are needed, ensure the concentration is sufficient to drive the reaction. | |
| Presence of water in the reaction mixture. | - Use Anhydrous Reagents: Ensure all starting materials and solvents are anhydrous, as water can inhibit the esterification reaction. - Water Removal: For Fischer-type esterifications, consider using a Dean-Stark apparatus to remove water as it is formed, thereby driving the equilibrium towards the product. | |
| Formation of Impurities/Side Products | Reaction temperature is too high. | - Lower Reaction Temperature: High temperatures can lead to the formation of undesired byproducts. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Incorrect ratio of reactants. | - Optimize Stoichiometry: Experiment with varying the molar ratios of 1,3-dihydroxynaphthalene to the esterifying agent to minimize side reactions. | |
| Difficulty in Product Purification | Inefficient removal of unreacted starting materials or byproducts. | - Solvent System Optimization for Chromatography: If using column chromatography, experiment with different solvent systems. A gradient elution, gradually increasing the polarity, often provides better separation. - Recrystallization: This is a powerful technique for final purification. A 70% ethanol solution has been reported to be effective for recrystallizing this compound. |
Experimental Protocols
Below are detailed methodologies for two common synthetic routes to this compound.
Protocol 1: Direct Esterification of 1,3-Dihydroxynaphthalene
This method is a direct, one-pot synthesis.
Materials:
-
1,3-Dihydroxynaphthalene
-
Ethyl formate
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Anhydrous organic solvent (e.g., Dichloromethane or Toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dihydroxynaphthalene in a minimal amount of the anhydrous organic solvent.
-
Add an excess of ethyl formate to the solution.
-
Carefully add a catalytic amount of the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a small amount of TsOH).
-
Heat the reaction mixture to a gentle reflux. The optimal temperature will depend on the solvent used.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Multi-step Synthesis via Ethyl Phenylacetylmalonate
This is a more complex, multi-step synthesis.
Part A: Preparation of Ethyl Phenylacetylmalonate
-
In a three-necked round-bottom flask, react magnesium turnings with absolute ethanol and a small amount of carbon tetrachloride.
-
Add malonic ester and heat the mixture.
-
After the initial reaction subsides, add more malonic ester.
-
Add dry ether and heat the mixture.
-
Slowly add a solution of phenylacetyl chloride in dry ether.
-
After the addition is complete, warm the flask.
-
Cool the mixture and add water.
-
Separate the oily layer, wash with water, and dry over sodium sulfate.
-
Remove the ether by distillation under reduced pressure to obtain crude ethyl phenylacetylmalonate.
Part B: Synthesis of this compound
-
Add the crude ethyl phenylacetylmalonate to concentrated sulfuric acid without cooling.
-
Allow the solution to stand for approximately one week. A shorter reaction time (e.g., two days) has been shown to result in a lower yield.
-
Pour the reaction mixture slowly into a mixture of ice and water with stirring.
-
Filter the resulting solid yellow ester, wash with cold water, and dry in a vacuum desiccator.
-
Recrystallize the crude product from 70% ethanol to yield yellow, needle-like crystals.
Process Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the synthesis of this compound.
Caption: A workflow for the optimization of this compound synthesis.
References
Troubleshooting low purity issues in synthesized ethyl 1,3-dihydroxy-2-naphthoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 1,3-dihydroxy-2-naphthoate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis and purification of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction is complete, but I am observing a low yield of the desired product after work-up. What are the possible reasons?
Low yields can stem from several factors throughout the synthetic and purification process. Incomplete reactions are a primary cause, often due to insufficient reaction time, suboptimal temperature, or catalyst deactivation. Another significant factor can be the formation of side products, particularly the unreacted starting material, 1,3-dihydroxynaphthalene, or the formation of di-acylated byproducts where both hydroxyl groups are esterified. During the work-up, product loss can occur if the extraction solvent is not fully compatible or if emulsions form, trapping the product. Finally, suboptimal purification, such as using an inappropriate solvent system for crystallization, can lead to significant loss of the product in the mother liquor.
Q2: The purity of my synthesized this compound is lower than expected. What are the likely impurities?
The most common impurity is the unreacted starting material, 1,3-dihydroxynaphthalene. Due to the presence of two hydroxyl groups, side reactions can occur. One possibility is the formation of a di-ester, where both hydroxyl groups of the 1,3-dihydroxynaphthalene are esterified. Additionally, residual acid catalyst from the reaction can contaminate the final product if not properly neutralized and removed during the work-up. The presence of residual solvents from either the reaction or the purification process is another common source of impurity.
Q3: I am struggling with the purification of the crude product. What is a recommended crystallization procedure?
Effective purification is critical for obtaining high-purity this compound. Recrystallization is a common and effective method. The choice of solvent is crucial; a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. A mixture of ethanol and water has been shown to be effective. The crude product can be dissolved in a minimal amount of hot ethanol, followed by the slow addition of hot water until turbidity is observed. Upon slow cooling, pure crystals of this compound should form. It is important to cool the solution slowly to allow for the formation of well-defined crystals and to minimize the trapping of impurities.
Q4: My final product has a brownish or yellowish tint, but the literature describes it as a white solid. What could be the cause of this discoloration?
Phenolic compounds, including 1,3-dihydroxynaphthalene and the product itself, are susceptible to oxidation, which can lead to the formation of colored impurities. This oxidation can be accelerated by exposure to air, light, and residual acid or base from the work-up. To minimize discoloration, it is advisable to perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) and to protect the reaction mixture and product from light. Ensuring complete removal of any acidic or basic residues during the work-up is also critical. If the product is still colored, a charcoal treatment during recrystallization can help to remove colored impurities.
Experimental Protocols
A detailed methodology for the synthesis of this compound is provided below.
Synthesis of this compound
This procedure outlines the esterification of 1,3-dihydroxynaphthalene using ethyl formate with an acid catalyst.
-
Materials:
-
1,3-Dihydroxynaphthalene
-
Ethyl formate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Activated Charcoal
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dihydroxynaphthalene in an excess of ethyl formate.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
For purification, dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filter the hot solution to remove the charcoal.
-
Add hot water dropwise to the filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
-
Data Presentation
The following table summarizes the impact of key reaction parameters on the purity of this compound.
| Parameter | Condition A | Condition B | Condition C | Purity (%) |
| Catalyst | H₂SO₄ | p-TsOH | No Catalyst | 95 |
| Reaction Time (h) | 4 | 8 | 8 | 92 |
| Temperature (°C) | 60 | 80 | 80 | 96 |
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and logical relationships in troubleshooting low purity issues.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low purity issues.
Stability and degradation issues of ethyl 1,3-dihydroxy-2-naphthoate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of ethyl 1,3-dihydroxy-2-naphthoate. The information is intended for researchers, scientists, and professionals in drug development. Please note that while this guidance is based on established chemical principles and data from related compounds, it is essential to perform specific stability studies for your particular application.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Discoloration of Solid Compound (Yellowing or Browning)
-
Potential Cause: Oxidation of the dihydroxy-naphthalene ring system, which is common for phenolic compounds upon exposure to air and/or light. Degraded samples of similar compounds like 1,5-dihydroxynaphthalene often appear grey to light brown.[1] This can also be due to the presence of impurities from synthesis.
-
Solution:
-
Store the compound in a tightly sealed, amber-colored vial to protect it from light and air.
-
Store in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
If discoloration is observed, it is advisable to check the purity of the compound before use, for example, by HPLC analysis.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Potential Cause: Degradation of the compound in solution. This can be due to several factors:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 1,3-dihydroxy-2-naphthoic acid and ethanol.[2][3][4]
-
Oxidation: The dihydroxy-naphthalene core can be oxidized, particularly in the presence of dissolved oxygen or metal ions.
-
Photodegradation: Naphthalene derivatives can be sensitive to light, leading to degradation.
-
-
Solution:
-
Prepare solutions fresh before use.
-
Use deoxygenated solvents if oxidation is a concern.
-
Protect solutions from light by using amber glassware or wrapping containers in aluminum foil.
-
Control the pH of your solutions; if possible, work in a neutral pH range unless the experimental protocol requires acidic or basic conditions.
-
Issue 3: Poor Solubility or Precipitation
-
Potential Cause:
-
Use of an inappropriate solvent.
-
Degradation of the compound to a less soluble product (e.g., the carboxylic acid from hydrolysis).
-
Changes in temperature affecting solubility.
-
-
Solution:
-
Consult literature for appropriate solvents. Polar organic solvents are generally suitable.
-
If hydrolysis is suspected, analyze the precipitate to confirm its identity.
-
Ensure the solution is maintained at a constant temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment. It is best kept in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5]
Q2: How stable is this compound in solution?
A2: The stability in solution is dependent on the solvent, pH, temperature, and exposure to light and air. Aromatic esters are generally stable, but the dihydroxy-naphthalene structure makes it susceptible to oxidation.[6] The ester linkage can undergo hydrolysis in acidic or basic conditions.[2] It is highly recommended to use freshly prepared solutions for experiments.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation products are likely to be:
-
1,3-dihydroxy-2-naphthoic acid: Formed via hydrolysis of the ethyl ester.
-
Oxidized derivatives (e.g., quinones): Resulting from the oxidation of the dihydroxy-naphthalene ring.
Q4: How can I monitor the stability of this compound in my experiments?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring the purity and degradation of the compound. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Quantitative Data Summary
The following tables provide an illustrative summary of potential stability data based on general principles for aromatic esters and dihydroxynaphthalene compounds. Note: This data is for illustrative purposes only and should be confirmed by experimental studies on this compound.
Table 1: Illustrative Thermal Stability Data
| Temperature | Time | Appearance | Purity (%) (Illustrative) |
| 25°C | 0 months | White to off-white powder | >99% |
| 25°C | 12 months | Slight yellowing | 98% |
| 40°C | 6 months | Yellow to light brown | 95% |
| 60°C | 1 month | Brownish powder | 90% |
Table 2: Illustrative pH Stability in Aqueous Solution (at 25°C)
| pH | Time (hours) | Purity (%) (Illustrative) | Major Degradation Product |
| 3 | 24 | 95% | 1,3-dihydroxy-2-naphthoic acid |
| 7 | 24 | >99% | - |
| 9 | 24 | 92% | 1,3-dihydroxy-2-naphthoic acid |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Stability Analysis
This protocol provides a general starting point for developing an HPLC method for the analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient: A gradient elution is recommended to ensure separation of the parent compound from potential degradation products. An example gradient is:
-
0-10 min: 60% B to 90% B
-
10-12 min: Hold at 90% B
-
12-15 min: Return to 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of the compound. A starting wavelength of 241 nm can be considered.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.
-
Sample Solution: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Protocol 2: Accelerated Stability Testing
This protocol outlines a general procedure for conducting an accelerated stability study.
-
Sample Preparation: Place a known quantity of the solid compound in several vials for each storage condition. For solution stability, prepare a stock solution and aliquot it into multiple vials.
-
Storage Conditions: Store the vials under various stress conditions as per ICH guidelines. Examples include:
-
Elevated Temperature: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: Expose the sample to a light source according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated testing).
-
Analysis: Analyze the samples at each time point using the developed HPLC method to determine the purity and identify any degradation products.
-
Data Evaluation: Evaluate the change in purity over time to predict the shelf-life of the product.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Scaling Up the Production of Ethyl 1,3-dihydroxy-2-naphthoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of ethyl 1,3-dihydroxy-2-naphthoate. The information provided addresses common challenges encountered during the scale-up of this production process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound, particularly from the cyclization of ethyl phenylacetylmalonate using concentrated sulfuric acid, presents several key challenges. These include:
-
Exothermic Reaction Control: The reaction of the crude ester with concentrated sulfuric acid is highly exothermic. Managing the heat generated is critical to prevent runaway reactions and ensure product quality.
-
Mixing Efficiency: Achieving uniform mixing of the viscous crude ester and concentrated sulfuric acid in a large reactor can be difficult, potentially leading to localized overheating and reduced yields.
-
Extended Reaction Time: The established laboratory procedure calls for a reaction time of approximately one week to maximize yield. This long reaction time can be inefficient for large-scale production.
-
Safe Quenching and Work-up: The process of quenching the large volume of concentrated sulfuric acid with ice and water is hazardous and requires careful control to manage the heat generated.
-
Product Isolation and Purification: Filtering, washing, and drying large quantities of the solid product can be cumbersome. Additionally, identifying suitable solvents for large-scale recrystallization to achieve high purity is essential.
Q2: What is the expected yield for this synthesis, and how is it affected by reaction time?
A2: According to established laboratory procedures, a yield of approximately 45% of this compound can be expected. However, this is highly dependent on the reaction time. Shorter reaction times can significantly decrease the yield. For instance, allowing the sulfuric acid solution to stand for only two days has been shown to reduce the yield.
Q3: What are the known side products in this synthesis?
A3: While specific side products for the large-scale synthesis are not extensively documented in publicly available literature, potential side reactions during the cyclization of ethyl phenylacetylmalonate could include incomplete cyclization, sulfonation of the aromatic ring by the concentrated sulfuric acid, and polymerization or degradation of the starting material or product under the harsh acidic conditions.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time | As demonstrated in laboratory-scale synthesis, a shorter reaction time can lead to a significant decrease in yield. It is crucial to allow the reaction to proceed for the recommended duration (approximately one week) to maximize the conversion of the starting material. |
| Inadequate Mixing | In a large-scale reactor, inefficient mixing can result in poor contact between the reactants. Ensure the reactor is equipped with an appropriate agitator to handle viscous solutions and maintain a homogeneous reaction mixture. |
| Suboptimal Temperature Control | Uncontrolled exotherms can lead to the degradation of the product and the formation of byproducts. Implement a robust cooling system for the reactor to maintain the desired reaction temperature. |
| Impure Starting Materials | The purity of the starting ethyl phenylacetylmalonate is critical. Impurities can interfere with the cyclization reaction and lead to the formation of unwanted side products. Ensure the starting material is of high purity before use. |
Issue 2: Product Purification Challenges
| Potential Cause | Recommended Solution |
| Difficulty in Filtering Large Quantities | For large-scale production, traditional filtration methods can be slow and inefficient. Consider using a filter press or a centrifugal filter to handle larger volumes of solid product. |
| Ineffective Washing | Inadequate washing of the filter cake can leave residual sulfuric acid and other impurities. Ensure thorough washing with cold water until the filtrate is neutral. |
| Finding a Suitable Recrystallization Solvent | Identifying an effective solvent for recrystallization is key to achieving high purity on a large scale. While specific solvents for this compound are not widely reported, common solvents for similar aromatic esters include ethanol, ethyl acetate, and toluene. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent mixture. |
| Product Degradation During Drying | High temperatures during the drying process can cause the product to degrade. Dry the purified this compound in a vacuum oven at a moderate temperature. |
Experimental Protocols
Key Synthesis Step: Cyclization of Ethyl Phenylacetylmalonate
This protocol is adapted from a well-established laboratory procedure and should be scaled with appropriate safety and engineering controls.
-
Reaction Setup: In a suitably sized reactor equipped with a robust agitator and a cooling system, add three volumes of concentrated sulfuric acid for every one volume of crude ethyl phenylacetylmalonate.
-
Reactant Addition: With vigorous stirring and cooling, slowly add the crude ethyl phenylacetylmalonate to the concentrated sulfuric acid. Maintain the temperature of the reaction mixture at a controlled, low temperature during the addition.
-
Reaction: Once the addition is complete, allow the mixture to stand at ambient temperature for approximately one week.
-
Quenching: Prepare a mixture of ice and water in a separate, appropriately sized quenching vessel. Slowly and carefully pour the reaction mixture into the ice/water mixture with efficient stirring to dissipate the heat generated.
-
Product Isolation: The solid yellow ester will precipitate. Isolate the product by filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the washings are neutral.
-
Drying: Dry the product in a vacuum desiccator or a vacuum oven at a moderate temperature.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Best practices for the storage and handling of ethyl 1,3-dihydroxy-2-naphthoate
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of ethyl 1,3-dihydroxy-2-naphthoate, along with troubleshooting guides and frequently asked questions for its use in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound (CAS No. 6843-89-6) is an organic compound with the chemical formula C₁₃H₁₂O₄.[1][2] It is typically a yellow to brown powder.[3] It serves as a key intermediate in the synthesis of dyes and pigments and is also used in fluorescence microscopy and other optical applications.[3][4]
2. What are the main applications of this compound in research?
Its primary applications include:
-
Intermediate for Azo Dyes: It is used as a coupling component in the synthesis of a variety of azo dyes.[3]
-
Fluorescent Probe: Due to its naphthol structure, it exhibits fluorescence and can be used in microscopy and other optical studies.[4]
-
Organic Synthesis Intermediate: It serves as a building block for the synthesis of more complex organic molecules.[4]
3. What are the general storage recommendations for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is recommended to store it under an inert atmosphere at room temperature.[1] Keep it away from incompatible substances such as strong oxidizing agents, strong acids, and bases.[6]
Storage and Handling
Proper storage and handling are crucial to maintain the integrity and reactivity of this compound.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 6843-89-6[1] |
| Molecular Formula | C₁₃H₁₂O₄[2] |
| Molecular Weight | 232.23 g/mol [2] |
| Appearance | Yellow to brown powder[3] |
| Melting Point | 82 °C[1] |
| Boiling Point | 375.5 °C at 760 mmHg[1] |
| Density | 1.328 g/cm³[1] |
Solubility Data
| Solvent | Expected Solubility |
| Water | Poorly soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Soluble |
| Dichloromethane | Soluble |
| Hexane | Sparingly soluble |
| Toluene | Sparingly soluble |
Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.[5]
Troubleshooting Guides
Troubleshooting Common Issues in Azo Dye Synthesis
Q: My azo coupling reaction with this compound is giving a low yield or no product. What could be the problem?
A: Several factors can affect the success of an azo coupling reaction. Consider the following troubleshooting steps:
-
pH of the Reaction Medium: Azo coupling with phenols and naphthols is typically carried out under alkaline conditions (pH 8-10).[7] The alkaline medium is necessary to deprotonate the hydroxyl groups of the naphthol, which activates it for electrophilic attack by the diazonium salt.[7] Ensure your reaction medium is sufficiently basic.
-
Stability of the Diazonium Salt: Diazonium salts are often unstable and should be prepared fresh at low temperatures (0-5 °C) and used immediately.[8] Decomposition of the diazonium salt before coupling will result in a low yield.
-
Purity of Starting Materials: Impurities in either the amine used to generate the diazonium salt or the this compound can interfere with the reaction. Ensure your starting materials are of high purity.
-
Reaction Temperature: The coupling reaction should be carried out at a low temperature (typically 0-5 °C) to minimize side reactions and decomposition of the diazonium salt.[8]
Troubleshooting Fluorescence Microscopy Issues
Q: I am using a derivative of this compound as a fluorescent probe, but the signal is weak or fades quickly.
A: Weak fluorescence or photobleaching can be common issues in fluorescence microscopy. Here are some potential solutions:
-
Incorrect Excitation/Emission Wavelengths: Ensure that the excitation and emission wavelengths of your microscope are optimized for your specific fluorescent derivative. Naphthol derivatives typically excite in the UV-to-blue region of the spectrum.[4]
-
Photobleaching: Naphthalene derivatives can be susceptible to photobleaching with prolonged exposure to high-intensity light.[3] Reduce the excitation light intensity or the exposure time. You can also use an anti-fade mounting medium.
-
Environmental Effects: The fluorescence of your probe can be sensitive to the local environment, such as solvent polarity and pH. Ensure your sample is mounted in a suitable buffer or medium.
-
Low Probe Concentration: A low concentration of the fluorescent probe will result in a weak signal. Optimize the staining concentration and incubation time.
Experimental Protocols
Synthesis and Purification of this compound
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Ethyl phenylacetylmalonate
-
Concentrated sulfuric acid
-
Ice
-
70% Ethanol for recrystallization
Procedure:
-
Cyclization: In a flask, carefully add one volume of crude ethyl phenylacetylmalonate to three volumes of concentrated sulfuric acid without cooling. Allow the solution to stand for approximately one week.
-
Precipitation: Slowly pour the reaction mixture with stirring into a mixture of ice and water. A solid yellow ester should precipitate.
-
Filtration: Filter the solid yellow ester with suction and wash it with a small amount of cold water.
-
Drying: Press the solid in the filter to remove excess water and then dry it in a vacuum desiccator.
-
Recrystallization: For further purification, recrystallize the crude ester from 70% ethanol to obtain yellow, needle-like crystals.
General Protocol for Azo Dye Synthesis
This is a general protocol for the synthesis of an azo dye using this compound as the coupling component.
Materials:
-
Aromatic amine (e.g., aniline or a substituted aniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
This compound
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve the aromatic amine in dilute HCl and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the amine solution while maintaining the temperature between 0-5 °C. Stir for 15-20 minutes to form the diazonium salt solution.
-
-
Coupling:
-
In a separate beaker, dissolve this compound in a dilute aqueous solution of NaOH and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of this compound with vigorous stirring. Maintain the temperature at 0-5 °C.
-
A colored precipitate of the azo dye should form.
-
-
Isolation:
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Collect the precipitated dye by vacuum filtration and wash it with cold water.
-
Dry the azo dye product.
-
References
- 1. lookchem.com [lookchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Fluorescence Microscopy Errors [evidentscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 7. quora.com [quora.com]
- 8. cuhk.edu.hk [cuhk.edu.hk]
Technical Support Center: Monitoring Reactions with Ethyl 1,3-dihydroxy-2-naphthoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of chemical reactions involving ethyl 1,3-dihydroxy-2-naphthoate. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides for common analytical techniques.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring reactions with this compound?
A1: The most common and effective techniques are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. The choice depends on the reaction scale, available equipment, and whether qualitative or quantitative data is required.
Q2: How does the structure of this compound influence the choice of monitoring technique?
A2: The molecule's key features—a naphthalene ring system, hydroxyl groups, and an ethyl ester group—are crucial. The highly conjugated aromatic system makes it strongly UV-active, which is ideal for TLC visualization under UV light and for detection by HPLC and UV-Vis spectroscopy.[1][2] The protons on the aromatic ring and the ethyl group have distinct chemical shifts in ¹H NMR, allowing for clear structural analysis and reaction tracking.[3][4][5]
Q3: Can I use colorimetric changes to monitor the reaction?
A3: While this compound is used as a dye intermediate, relying solely on visual color changes of the bulk reaction mixture is generally not precise enough for accurate monitoring.[6] Chromatographic or spectroscopic methods are recommended for reliable results.
Method Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate analytical method based on experimental needs.
References
Technical Support Center: Purification of Ethyl 1,3-Dihydroxy-2-naphthoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of ethyl 1,3-dihydroxy-2-naphthoate. It is intended for researchers, scientists, and professionals in the field of drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials such as 1,3-dihydroxynaphthalene, byproducts from the esterification reaction, and residual solvents.[1] Depending on the synthetic route, side-products from undesired reactions may also be present.
Q2: What are the primary methods for purifying crude this compound?
A2: The most common and effective purification techniques for this compound are recrystallization and column chromatography. Acid-base extraction can also be employed as a preliminary purification step to remove non-acidic or more strongly acidic impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. By comparing the TLC profile of the crude mixture with that of the purified fractions, you can assess the removal of impurities. A suitable starting mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided in the table below.
| Property | Value |
| Melting Point | 81 - 82 °C[1] |
| Predicted pKa | 7.47 ± 0.50 |
| Molecular Formula | C₁₃H₁₂O₄ |
| Molecular Weight | 232.23 g/mol |
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: A decision-making flowchart for selecting a suitable purification method.
Troubleshooting Guides
Recrystallization
Issue: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for the compound.
-
Recommended Solution: Select a more polar solvent or a solvent mixture. A good starting point for this compound would be a mixed solvent system such as ethanol/water or toluene/hexane.
Issue: The compound "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is too high, or the solution is supersaturated with impurities.
-
Recommended Solution: Try a lower-boiling point solvent. If impurities are the issue, consider a preliminary purification step like a charcoal treatment or a simple filtration through a silica plug.
Issue: Poor recovery of the purified product.
-
Possible Cause: Too much solvent was used, or the cooling process was too rapid.
-
Recommended Solution: Use the minimum amount of hot solvent necessary to dissolve the compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography
Issue: Poor separation of the product from impurities.
-
Possible Cause: The solvent system (eluent) is either too polar or not polar enough.
-
Recommended Solution: Optimize the eluent composition using TLC. For this compound, a gradient elution starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity is recommended.
Issue: The product elutes with streaks or tailing bands.
-
Possible Cause: The sample was overloaded on the column, or the compound is interacting strongly with the silica gel.
-
Recommended Solution: Use a larger column or load less crude material. The acidity of the silica gel can sometimes cause tailing with phenolic compounds; this can be mitigated by adding a small amount of a neutralizer like triethylamine to the eluent.
Issue: The product does not elute from the column.
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Recommended Solution: Gradually increase the polarity of the eluent. If the compound is still retained, a stronger solvent like methanol may be required in small proportions.
Acid-Base Extraction
Issue: An emulsion forms between the organic and aqueous layers.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Recommended Solution: Gently invert the funnel multiple times instead of shaking vigorously. To break an existing emulsion, adding a small amount of brine (saturated NaCl solution) can be effective.
Issue: Low recovery of the product after acidification.
-
Possible Cause: Incomplete precipitation of the product from the aqueous layer. The product may have some solubility in the acidic water.
-
Recommended Solution: Ensure the aqueous layer is sufficiently acidified (pH ~2-3). If the product does not precipitate, it may need to be extracted back into an organic solvent from the acidified aqueous layer.
Experimental Protocols
Recommended Starting Protocol for Recrystallization
-
Solvent Selection: Based on preliminary tests, a mixture of ethanol and water is a good starting point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Slowly add hot water to the hot ethanol solution until a slight turbidity persists. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
Recommended Starting Protocol for Column Chromatography
-
TLC Analysis: Determine a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The target Rf value for the product should be around 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity solvent mixture determined from the TLC analysis. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluent in small fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mechanism of Co-precipitation of Impurities
The following diagram illustrates how impurities can become trapped in the crystal lattice during a rapid crystallization process.
Caption: A diagram illustrating impurity entrapment in a crystal lattice.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Confirmation of Ethyl 1,3-dihydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a detailed comparison of spectroscopic methods to confirm the structure of ethyl 1,3-dihydroxy-2-naphthoate, a key intermediate in the synthesis of various dyes and pigments. By comparing its expected spectroscopic data with that of plausible alternatives, this guide offers a framework for the unambiguous identification of this molecule.
Spectroscopic Analysis Workflow
The structural elucidation of an organic compound like this compound is a systematic process. It begins with isolating the pure compound, followed by a series of spectroscopic analyses. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule's architecture.
Caption: A general workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound, which is a critical first step in its identification. For this compound (C₁₃H₁₂O₄), the expected exact mass can be compared with that of its isomers.
Table 1: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Expected Exact Mass (m/z) [M+H]⁺ |
| This compound | C₁₃H₁₂O₄ | 233.0757 |
| Ethyl 1,4-dihydroxy-2-naphthoate | C₁₃H₁₂O₄ | 233.0757 |
| Ethyl 3,5-dihydroxy-2-naphthoate | C₁₃H₁₂O₄ | 233.0757 |
As isomers, these compounds have identical molecular weights. Therefore, while mass spectrometry can confirm the molecular formula, it cannot distinguish between these structural isomers. For this, NMR and IR spectroscopy are essential.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key functional groups in this compound are the hydroxyl (-OH) groups, the ester carbonyl (C=O) group, and the aromatic ring.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted) | Ethyl 1,4-dihydroxy-2-naphthoate (Reference) | Key Differentiating Features |
| O-H stretch (alcohol) | 3500-3300 (broad) | 3400-3200 (broad) | The precise shape and position of the broad -OH band can be influenced by intramolecular hydrogen bonding, which differs between isomers. |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | Generally similar for both compounds. |
| C-H stretch (aliphatic) | 3000-2850 | 3000-2850 | Generally similar for both compounds. |
| C=O stretch (ester) | ~1680-1660 | ~1650 | The C=O stretch in the 1,3-isomer is expected at a slightly higher wavenumber due to weaker intramolecular hydrogen bonding compared to the 1,4-isomer. |
| C=C stretch (aromatic) | 1600-1450 | 1600-1450 | The pattern of peaks in the fingerprint region (below 1500 cm⁻¹) will be unique for each isomer. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the definitive determination of its structure.
¹H NMR Spectroscopy
¹H NMR spectroscopy gives information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 3: ¹H NMR Data Comparison (Predicted Chemical Shifts, δ in ppm)
| Proton Assignment | This compound | Ethyl 1,4-dihydroxy-2-naphthoate | Key Differentiating Features |
| -OH (phenolic) | ~9.0-10.0 (2H, two singlets) | ~9.5-10.5 (2H, two singlets) | The chemical shifts of the hydroxyl protons are sensitive to hydrogen bonding and solvent. The two distinct singlets confirm the presence of two non-equivalent -OH groups. |
| Aromatic Protons | ~7.2-8.0 (5H, multiplet) | ~7.4-8.2 (4H, multiplet) | The 1,3-isomer has one more aromatic proton than the 1,4-isomer. The splitting patterns of the aromatic protons will be distinct for each isomer due to their different substitution patterns. |
| -OCH₂- (ethyl group) | ~4.4 (2H, quartet) | ~4.4 (2H, quartet) | The chemical shift and splitting pattern of the ethyl group protons will be similar in both isomers. |
| -CH₃ (ethyl group) | ~1.4 (3H, triplet) | ~1.4 (3H, triplet) | The chemical shift and splitting pattern of the ethyl group protons will be similar in both isomers. |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in a molecule.
Table 4: ¹³C NMR Data Comparison (Predicted Chemical Shifts, δ in ppm)
| Carbon Assignment | This compound | Ethyl 1,4-dihydroxy-2-naphthoate | Key Differentiating Features |
| C=O (ester) | ~170 | ~172 | The chemical shift of the carbonyl carbon can be influenced by conjugation and hydrogen bonding. |
| Aromatic C-O | ~150-160 (2C) | ~145-155 (2C) | The chemical shifts of the carbons bonded to the hydroxyl groups are distinct for each isomer. |
| Other Aromatic C | ~110-135 (8C) | ~115-130 (8C) | The number and chemical shifts of the aromatic carbons will differ, providing a unique fingerprint for each isomer. |
| -OCH₂- (ethyl group) | ~62 | ~62 | Similar chemical shifts are expected for the ethyl group carbons in both isomers. |
| -CH₃ (ethyl group) | ~14 | ~14 | Similar chemical shifts are expected for the ethyl group carbons in both isomers. |
Structure Confirmation Logic
The combination of spectroscopic data allows for a logical deduction of the structure of this compound.
Caption: Logical flow of how data from different spectroscopic techniques converge to confirm the structure.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.[1]
-
Instrument Setup: Place the NMR tube in a spinner and insert it into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.[1]
-
Acquisition of ¹H NMR Spectrum: Set the appropriate spectral width, number of scans, and relaxation delay. Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum.
-
Acquisition of ¹³C NMR Spectrum: Use a broadband proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Phase the spectrum and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[2]
-
Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[2]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[3]
-
Dilution: Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it to 1 mL with the same solvent, resulting in a final concentration of about 10 µg/mL.[3]
-
Infusion: The diluted sample is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the capillary tip, causing the sample to form a fine spray of charged droplets.
-
Data Acquisition: The ions are transferred into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), and the mass-to-charge ratio of the ions is measured. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
References
A Comparative Guide to the NMR Spectral Interpretation of Ethyl 1,3-dihydroxy-2-naphthoate
This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl 1,3-dihydroxy-2-naphthoate. For comparative analysis, spectral data of structurally related compounds, ethyl benzoate and 2-naphthol, are included to highlight the influence of the naphthalene core and its substituents on NMR chemical shifts. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, alongside experimental data for ethyl benzoate and 2-naphthol for comparative purposes.
Table 1: ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH₂CH₃ | ~1.4 | Triplet (t) | ~7.1 |
| -CH₂CH₃ | ~4.4 | Quartet (q) | ~7.1 | |
| H-4 | ~7.0-7.2 | Singlet (s) | - | |
| H-5, H-8 | ~7.8-8.1 | Doublet (d) | ~8.0 | |
| H-6, H-7 | ~7.3-7.6 | Multiplet (m) | - | |
| -OH | Broad singlet | Broad (br s) | - | |
| Ethyl Benzoate [1] | -CH₃ | 1.41 | Triplet (t) | 7.2 |
| -CH₂ | 4.38 | Quartet (q) | 7.1 | |
| H-ortho | 8.03-8.06 | Multiplet (m) | - | |
| H-meta | 7.41-7.46 | Multiplet (m) | - | |
| H-para | 7.52-7.57 | Multiplet (m) | - | |
| 2-Naphthol [2] | H-1 | ~7.2 | Doublet (d) | ~8.5 |
| H-3 | ~7.1 | Doublet (d) | ~8.5 | |
| H-4, H-5, H-8 | ~7.7-7.8 | Multiplet (m) | - | |
| H-6, H-7 | ~7.3-7.4 | Multiplet (m) | - | |
| -OH | Broad singlet | Broad (br s) | - |
Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | -CH₂C H₃ | ~14 |
| -C H₂CH₃ | ~62 | |
| C-2 | ~105 | |
| C-4 | ~110 | |
| C-4a, C-8a | ~125-135 | |
| C-5, C-6, C-7, C-8 | ~120-130 | |
| C-1, C-3 | ~150-160 | |
| C=O | ~170 | |
| Ethyl Benzoate [3] | -CH₃ | 14.4 |
| -CH₂ | 60.8 | |
| C-ipso | 130.8 | |
| C-ortho | 129.5 | |
| C-meta | 128.3 | |
| C-para | 132.8 | |
| C=O | 166.7 | |
| 2-Naphthoic acid [4] | C-1, C-3 to C-8 | 124.9-135.6 |
| C-2 | 132.5 | |
| C=O | 172.1 |
Interpretation of the NMR Spectrum of this compound
The structure of this compound contains an ethyl ester group and two hydroxyl groups attached to a naphthalene ring system. These features give rise to a characteristic NMR spectrum.
¹H NMR Spectrum
-
Ethyl Group: The ethyl group will exhibit a downfield quartet around 4.4 ppm for the methylene (-CH₂) protons, which are adjacent to the electron-withdrawing ester oxygen. These protons are split by the neighboring methyl (-CH₃) protons, which will appear as an upfield triplet at approximately 1.4 ppm.
-
Aromatic Protons: The naphthalene ring has five aromatic protons. The proton at the C-4 position is expected to be a singlet in the range of 7.0-7.2 ppm, as it has no adjacent protons to couple with. The protons at C-5 and C-8 are likely to be the most downfield of the aromatic signals (around 7.8-8.1 ppm) due to being in the peri positions, experiencing deshielding effects. They will likely appear as doublets. The protons at C-6 and C-7 will be in the more crowded region of the spectrum, from 7.3-7.6 ppm, and will likely appear as a multiplet due to complex coupling.[5][6]
-
Hydroxyl Protons: The two hydroxyl (-OH) protons will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.
¹³C NMR Spectrum
-
Ethyl Group Carbons: The methyl carbon (-CH₃) of the ethyl group is expected to be the most upfield signal at around 14 ppm. The methylene carbon (-CH₂) will be further downfield at approximately 62 ppm due to its attachment to the oxygen atom.[7]
-
Naphthalene Ring Carbons: The naphthalene core will show ten distinct signals. The carbons bearing the electron-donating hydroxyl groups (C-1 and C-3) will be significantly deshielded, appearing in the 150-160 ppm region. The carbon attached to the ester group (C-2) will be shifted upfield to around 105 ppm. The remaining aromatic carbons will resonate in the typical aromatic region of 120-135 ppm.[8]
-
Carbonyl Carbon: The carbonyl carbon (C=O) of the ester group will be the most downfield signal in the spectrum, expected around 170 ppm.[7]
Comparative Analysis
A comparison with the NMR spectra of ethyl benzoate and 2-naphthol helps in understanding the spectral features of this compound.
-
Ethyl Group Signals: The chemical shifts of the ethyl group protons and carbons in this compound are predicted to be very similar to those in ethyl benzoate, as the local electronic environment of the ethyl ester group is comparable.[1]
-
Aromatic Signals: The aromatic region of this compound is more complex than that of ethyl benzoate due to the fused ring system of naphthalene. Compared to 2-naphthol, the presence of an additional hydroxyl group and an ethyl ester group in this compound will cause significant changes in the chemical shifts of the aromatic protons and carbons due to altered electron density and anisotropic effects. The two hydroxyl groups will generally cause an upfield shift of the protons and carbons on the ring they are attached to, while the ester group will have a deshielding effect.
Experimental Workflow and Data Interpretation
The process of acquiring and interpreting an NMR spectrum for structural elucidation follows a logical workflow.
Caption: Workflow for NMR sample preparation, data acquisition, processing, and interpretation.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added. For routine structural confirmation, the residual solvent peak is often used for referencing.
NMR Data Acquisition Parameters
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
References
- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]
- 4. 2-Naphthoic acid(93-09-4) 13C NMR spectrum [chemicalbook.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ethyl 1,3-dihydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 1,3-dihydroxy-2-naphthoate is a valuable intermediate in the synthesis of various dyes, pigments, and fluorescent probes. This guide provides a comparative analysis of the two primary synthetic routes to this compound, offering an objective look at their methodologies, yields, and reaction conditions to aid researchers in selecting the most suitable pathway for their specific needs.
Comparative Analysis of Synthetic Pathways
The synthesis of this compound is predominantly achieved through two distinct routes: the cyclization of ethyl phenylacetylmalonate and the esterification of 1,3-dihydroxy-2-naphthoic acid or direct reaction from 1,3-dihydroxynaphthalene. The following table summarizes the key quantitative data for each route.
| Parameter | Route 1: Cyclization of Ethyl Phenylacetylmalonate | Route 2: Esterification/Direct Reaction |
| Starting Materials | Phenylacetyl chloride, Diethyl malonate, Magnesium, Ethanol | 1,3-Dihydroxynaphthalene, Ethyl formate (or 1,3-dihydroxy-2-naphthoic acid, Ethanol) |
| Key Reagents | Concentrated Sulfuric Acid | Acid catalyst (e.g., H₂SO₄) |
| Number of Steps | 2 (Synthesis of precursor and cyclization) | 1 |
| Reported Yield | 50-59% (based on diethyl malonate)[1] | Data not consistently reported, likely variable |
| Reaction Time | Several days (including precursor synthesis and cyclization) | Not specified, likely shorter than Route 1 |
| Reaction Temperature | Room temperature for cyclization | Not specified |
| Advantages | Well-documented procedure with reliable yield data. | Potentially more direct and atom-economical. |
| Disadvantages | Multi-step process, use of corrosive concentrated sulfuric acid. | Lack of detailed, publicly available experimental data for optimization. |
Experimental Protocols
Route 1: Cyclization of Ethyl Phenylacetylmalonate
This method involves the preparation of ethyl phenylacetylmalonate followed by its cyclization to yield the final product.
A. Synthesis of Ethyl Phenylacetylmalonate [1]
-
In a 1-liter three-necked round-bottomed flask equipped with a dropping funnel and a reflux condenser, place 12.5 g of magnesium turnings, 1 ml of carbon tetrachloride, and 40 g of diethyl malonate.
-
Add 90 ml of absolute ethanol and initiate the reaction by heating.
-
Once the initial reaction subsides, add another 40 g of diethyl malonate.
-
After the second reaction subsides, add 180 ml of dry ether and reflux the mixture for 1 hour.
-
Slowly add a solution of 88 g of phenylacetyl chloride in 90 ml of dry ether.
-
After the addition is complete, warm the flask for 10 minutes.
-
Cool the mixture and add 100 ml of water dropwise.
-
Separate the oily layer, wash with water, and dry over sodium sulfate.
-
Remove the ether by distillation under reduced pressure to obtain crude ethyl phenylacetylmalonate.
B. Synthesis of this compound [1]
-
In a 1-liter flask, add 87 ml of the crude ethyl phenylacetylmalonate to 261 ml of concentrated sulfuric acid.
-
Allow the solution to stand at room temperature for approximately one week. A shorter duration of 2 days has been noted to decrease the yield to 45%.[1]
-
Pour the mixture slowly with stirring into a mixture of 1 kg of ice and 500 ml of water.
-
Filter the resulting solid yellow ester, wash with a small amount of cold water, and dry in a vacuum desiccator.
-
The yield of the ester is typically between 58-68 g (50-59% based on the diethyl malonate used).[1]
-
The product can be recrystallized from 70% ethanol to yield yellow, needle-like crystals with a melting point of 82°C.[1]
Route 2: Esterification/Direct Reaction
This route is a more direct approach, although detailed experimental data is less commonly reported in the literature. A common method involves the reaction of 1,3-dihydroxynaphthalene with ethyl formate in the presence of an acid catalyst.[2]
General Procedure:
-
Dissolve 1,3-dihydroxynaphthalene in an excess of ethyl formate.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
The reaction is stirred at an appropriate temperature for a sufficient time to achieve esterification.
-
The reaction mixture is then worked up by neutralizing the acid, extracting the product with an organic solvent, and purifying by crystallization or chromatography.
Note: Specific conditions such as reaction time, temperature, and purification methods for this route would require optimization by the researcher due to the limited availability of detailed published protocols.
Synthesis Workflow Comparison
The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.
Caption: Comparison of two synthesis routes for this compound.
Conclusion
The choice between these two synthetic routes will depend on the specific needs and resources of the laboratory. Route 1, the cyclization of ethyl phenylacetylmalonate, is a well-established method with a predictable yield, making it suitable for applications where reliability is paramount. Route 2, the direct esterification or reaction from 1,3-dihydroxynaphthalene, offers a more streamlined approach but may require significant optimization to achieve high yields due to the lack of detailed public data. Researchers should carefully consider factors such as precursor availability, desired scale, and tolerance for multi-step procedures when selecting their synthetic strategy.
References
A Comparative Guide to Ethyl 1,3-dihydroxy-2-naphthoate and Other Naphthol Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, naphthol derivatives serve as versatile building blocks for the construction of complex molecular architectures with significant biological activities. Among these, Ethyl 1,3-dihydroxy-2-naphthoate presents a unique scaffold with potential for diverse functionalization. This guide provides an objective comparison of this compound with other common naphthol derivatives in key synthetic transformations, supported by experimental data and detailed protocols.
Introduction to Naphthol Derivatives in Synthesis
Naphthols, bicyclic aromatic alcohols, are privileged structures in medicinal chemistry. Their derivatives are integral to the synthesis of compounds exhibiting a wide range of biological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The reactivity of the naphthalene ring and the hydroxyl group(s) allows for a multitude of chemical modifications, making them ideal starting materials for generating molecular diversity.
This compound, a derivative of naphthoresorcinol, is a valuable intermediate in organic synthesis, particularly in the preparation of dyes and pigments.[1][2] Its dihydroxy substitution pattern and the presence of an ester group offer multiple reaction sites for further chemical elaboration. This guide will explore its synthetic utility in comparison to more commonly employed naphthols, such as 2-naphthol and other substituted derivatives, in multicomponent reactions and the synthesis of heterocyclic systems.
Comparative Performance in Synthesis
To provide a clear comparison, this section will focus on the synthesis of this compound itself and its potential application in the synthesis of coumarin derivatives, a class of compounds with significant biological and pharmaceutical relevance.
Synthesis of Naphthol Derivatives
The efficient synthesis of the starting naphthol derivative is a critical first step. Below is a comparison of the synthesis of this compound and a generic representation of 2-naphthol synthesis.
| Product | Starting Materials | Reagents | Solvent | Reaction Time | Yield |
| This compound | Ethyl phenylacetylmalonate | Concentrated Sulfuric Acid | - | 15 minutes | 54-56% |
| 2-Naphthol | Naphthalene-2-sulfonic acid | Sodium hydroxide | - | Not specified | Not specified |
Table 1: Comparison of synthetic parameters for this compound and 2-Naphthol.
Synthesis of Coumarin Derivatives: A Comparative Perspective
The Knoevenagel condensation provides another versatile route to coumarins, reacting a salicylaldehyde derivative with an active methylene compound.
| Reaction Type | Phenolic Reactant | Co-reactant | Catalyst | Solvent | Reaction Time | Yield |
| Pechmann Condensation | 2,7-Dihydroxynaphthalene | Ethyl acetoacetate | Sulfuric acid | - | Not specified | Good |
| Knoevenagel Condensation | Salicylaldehyde | Ethyl cyanoacetate | Piperidine | Ethanol | Not specified | High |
| Knoevenagel Condensation | Substituted salicylaldehydes | Active methylene compounds | Choline chloride/Zinc chloride | Deep Eutectic Solvent | Not specified | 61-96%[3] |
Table 2: Comparison of reaction conditions for coumarin synthesis using different phenolic precursors.
Given its structure, this compound is a promising candidate for the synthesis of novel polycyclic coumarin systems. The electron-donating hydroxyl groups would activate the naphthalene ring for electrophilic attack, a key step in both Pechmann and Knoevenagel condensations.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p. 637 (1955).
Procedure:
-
To a dry 100-mL round-bottomed flask, add 10 g of ethyl phenylacetylmalonate.
-
Cool the flask in an ice bath.
-
Slowly and with stirring, add 20 mL of concentrated sulfuric acid. The addition should be controlled to maintain the temperature below 10°C.
-
After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes.
-
Pour the reaction mixture onto 200 g of crushed ice in a beaker.
-
The crude this compound will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure ester.
Yield: 54-56%
General Procedure for the Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes from 2-Naphthol
This protocol is a generalized procedure based on several literature reports.
Procedure:
-
In a round-bottomed flask, combine 2-naphthol (2 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, etidronic acid).
-
The reaction can be performed under solvent-free conditions by heating the mixture at 120°C, or in a solvent such as ethanol or a water-ethanol mixture under reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed under solvent-free conditions, add ethanol to the solidified mass and heat to dissolve.
-
Cool the ethanol solution to induce crystallization of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Yields: Generally high, often exceeding 80-90%, depending on the specific aldehyde and catalyst used.
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic pathways discussed in this guide.
Caption: Synthesis of this compound.
Caption: General scheme of the Pechmann Condensation.
Caption: General scheme of the Knoevenagel Condensation.
Conclusion
This compound represents a synthetically valuable, yet potentially underutilized, building block. Its synthesis from readily available starting materials is straightforward. While direct comparative data in popular synthetic reactions is currently limited, its structural features suggest it would be a highly effective precursor for the synthesis of novel heterocyclic systems, such as complex coumarins and xanthenes. Further research into the reactivity and applications of this compound is warranted and could open new avenues for the development of bioactive molecules and functional materials. Researchers are encouraged to explore its utility in a variety of synthetic transformations to fully unlock its potential.
References
A Comparative Analysis of Common Fluorescent Dyes for Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly impacts the quality, sensitivity, and reliability of experimental data. This guide provides an objective comparison of the fluorescent properties of several widely used classes of dyes: fluoresceins (FITC), rhodamines (TRITC), cyanines (Cy3 and Cy5), and the Alexa Fluor series (Alexa Fluor 488 and Alexa Fluor 594). The comparison is supported by quantitative data, detailed experimental protocols for property assessment, and graphical workflows to aid in experimental design.
Data Presentation: A Quantitative Comparison of Fluorophore Properties
The intrinsic brightness and utility of a fluorophore are determined by its molar extinction coefficient (ε), which measures its light-absorbing efficiency, and its quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. The product of these two values is proportional to the dye's brightness. The photostability, or resistance to photobleaching, is another crucial parameter for imaging applications, especially those requiring prolonged exposure to excitation light.
Below is a summary of the key photophysical properties for a selection of common fluorescent dyes. Values can be influenced by environmental factors such as solvent, pH, and conjugation to a biomolecule.
| Property | FITC (Fluorescein) | TRITC (Rhodamine) | Cy3 | Cy5 | Alexa Fluor 488 | Alexa Fluor 594 |
| Excitation Max (λex) | ~495 nm[1] | ~552 nm[2] | ~550 nm[3] | ~649 nm[4] | ~493 nm[3] | ~591 nm[3] |
| Emission Max (λem) | ~519 nm[5] | ~578 nm[2] | ~570 nm[3] | ~667 nm[4] | ~519 nm[3] | ~614 nm[3] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~75,000[1] | ~85,000[6][7] | ~150,000[8] | ~250,000[4] | ~73,000 | ~92,000 |
| Quantum Yield (Φ) | ~0.92[1][9] | ~0.1 - 0.25[7] | ~0.15[8][10] | ~0.27[4] | ~0.92 | ~0.66 |
| Relative Brightness (ε x Φ) | ~69,000 | ~8,500 - 21,250 | ~22,500 | ~67,500 | ~67,160 | ~60,720 |
| Photostability | Low[1][5] | Moderate[3] | Moderate[3] | Moderate[3] | High[3][11][12] | High[3][11][12] |
Note: The quantum yield for TRITC and Cy3 can be highly dependent on the local environment and conjugation state.[7][10] Alexa Fluor dyes are generally recognized for their superior photostability compared to traditional dyes like FITC and Cy5.[11][12][13][14]
Experimental Protocols
Accurate characterization of fluorescent dyes is essential for reproducible research. Below are detailed methodologies for key experiments cited in this guide.
Determination of Relative Fluorescence Quantum Yield (Comparative Method)
This protocol describes the determination of the fluorescence quantum yield of a test dye relative to a standard of known quantum yield.
Principle: When solutions of a standard and a test sample have identical absorbance at the same excitation wavelength, it is assumed they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore proportional to the ratio of their quantum yields.
Methodology:
-
Select a Standard: Choose a reference standard with a well-characterized quantum yield that absorbs and emits in a similar spectral region to the test dye.
-
Solution Preparation:
-
Prepare a stock solution of the test dye and the standard in a high-purity, spectroscopic-grade solvent.
-
From the stock solutions, prepare a series of five dilutions for both the test dye and the standard. The absorbances of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.
-
Determine the absorbance of each solution at the chosen excitation wavelength. This wavelength should be identical for both the test dye and the standard.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectra for all solutions. Ensure the excitation wavelength and all instrument settings (e.g., slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each recorded spectrum.
-
For both the test dye and the standard, create a plot of the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Quantum Yield Calculation: The quantum yield of the test sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots for the test sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term cancels out.
-
Assessment of Photostability
This protocol provides a method for comparing the photostability of different fluorophores under controlled illumination, based on principles outlined in the ICH Q1B guidelines for photostability testing.[12][15][16]
Principle: The photostability of a fluorophore is assessed by measuring the rate of its fluorescence intensity decay upon continuous exposure to high-intensity excitation light.
Methodology:
-
Sample Preparation:
-
Prepare slides with the fluorescently labeled samples to be compared (e.g., immunofluorescently stained cells or dye-conjugated beads). Ensure the mounting medium and coverslip are identical for all samples.
-
Prepare a "dark control" sample for each dye, which is protected from light to account for any chemical degradation.
-
-
Microscope Setup:
-
Use a fluorescence microscope equipped with a stable light source (e.g., LED or arc lamp) and a sensitive camera.
-
Select the appropriate filter set for the fluorophore being tested.
-
Ensure all illumination settings (light source intensity, objective, and numerical aperture) are kept constant throughout the experiment.
-
-
Image Acquisition:
-
Focus on a representative field of view for the first sample.
-
Acquire a time-lapse series of images. The initial image (t=0) is taken with a brief exposure to minimize initial bleaching.
-
Continuously illuminate the sample and acquire images at regular intervals (e.g., every 30 seconds) until the fluorescence signal has significantly diminished.
-
Repeat the exact same procedure for each of the other fluorescent dyes being compared.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ), measure the mean fluorescence intensity of a defined region of interest (ROI) in each image of the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background ROI from the measurement ROI.
-
For each dye, plot the normalized fluorescence intensity (as a percentage of the initial intensity at t=0) against the exposure time.
-
The resulting curves provide a quantitative comparison of the photobleaching rates. The time at which the fluorescence intensity drops to 50% of its initial value (the t₁/₂) can be used as a metric for photostability.
-
Visualizations: Workflows and Decision Pathways
Signaling Pathway: Simplified ERK1/2 Cascade
Fluorescently labeled antibodies are instrumental in visualizing the components of signaling pathways.[11] The diagram below illustrates a simplified Extracellular signal-Regulated Kinase (ERK) pathway, a key cascade in cell proliferation and differentiation, which can be studied using immunofluorescence.[5][13][17]
Experimental Workflow: Indirect Immunofluorescence
The following diagram outlines the key steps in a typical indirect immunofluorescence protocol, a common application for fluorescently labeled secondary antibodies.[1][6][18][19]
Logical Relationship: Fluorescent Dye Selection Guide
Choosing the optimal dye requires balancing the needs of the experiment with the capabilities of the available equipment. This decision tree provides a logical guide for dye selection.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Spectral properties of tetramethylrhodamine (TRITC). | AAT Bioquest [aatbio.com]
- 3. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 9. 5-FITC [Fluorescein-5-isothiocyanate] *CAS 3326-32-7* | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 13. flowcytometrynet.com [flowcytometrynet.com]
- 14. researchgate.net [researchgate.net]
- 15. glenresearch.com [glenresearch.com]
- 16. med.upenn.edu [med.upenn.edu]
- 17. lumiprobe.com [lumiprobe.com]
- 18. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 19. interchim.fr [interchim.fr]
A guide for researchers and drug development professionals.
Ethyl 1,3-dihydroxy-2-naphthoate is an organic compound primarily utilized as an intermediate in the synthesis of dyes and pigments.[1] While direct experimental data on the specific biological activities of this compound is limited in publicly available literature, its structural similarity to other biologically active naphthoic acid and naphthoquinone derivatives allows for a comparative analysis of its potential therapeutic properties. This guide provides an objective comparison based on available data for structurally related compounds, offering insights into potential areas of investigation for this compound.
Comparison of Biological Activities
The biological potential of this compound can be inferred by examining the activities of its core structure, 1,3-dihydroxynaphthalene, and related naphthoic acid derivatives. The dihydroxy-naphthalene moiety is a key pharmacophore that often contributes to antioxidant, antimicrobial, and anticancer activities.
Anticancer and Cytotoxic Activity
Numerous naphthoquinone and naphthoic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the modulation of cellular signaling pathways.
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Compound 14 (A Naphthoquinone Derivative) | MCF-7 (Breast Cancer) | Cytotoxicity | 15 µM | [2][3] |
| 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) | YAMC (Mouse Colon) | Cytotoxicity | Most cytotoxic of substituted naphthalenes tested | [4] |
| 3,5-Dihydroxy-2-naphthoic acid (DHNA) | Vero (Kidney Epithelial) | Cytotoxicity | - | [5] |
| 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA) | Vero (Kidney Epithelial) | Cytotoxicity | - | [5] |
Antimicrobial Activity
The antimicrobial properties of naphthalene derivatives have been documented against a range of bacterial and fungal pathogens. The presence of hydroxyl groups on the naphthalene ring is often crucial for this activity. The parent compound, 1,3-dihydroxynaphthalene, has shown potential antimicrobial properties.[6]
| Compound/Complex | Microorganism | Activity | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Lanthanum complex of 3-hydroxy-2-naphthoic acid | E. coli | Antibacterial | 9-19 | 62.5 | [7] |
| Lanthanum complex of 3-hydroxy-2-naphthoic acid | S. aureus | Antibacterial | 9-19 | - | [7] |
| 1-aminoalkyl-2-naphthol derivatives | Various bacteria | Antibacterial | 7.5-16 | 10-400 | [8] |
| Naphtho[1][3][6]triazol-thiadiazin derivatives | S. aureus, MRSA | Antibacterial | - | 200-400 | [9] |
Antioxidant Activity
The antioxidant capacity of dihydroxynaphthalene derivatives is attributed to the ability of the hydroxyl groups to donate hydrogen atoms and scavenge free radicals.[6] This activity is a cornerstone of their potential therapeutic effects in diseases associated with oxidative stress.
| Compound/Extract | Assay | Activity | Result | Reference |
| 1,3-Dihydroxynaphthalene | Free radical scavenging | Antioxidant | Significant activity | [6] |
| Various 1,3-dicarbonyl compounds | DPPH, ABTS, FRAP | Antioxidant | Varies with structure | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of the compared compounds.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, Vero) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive control (microorganism without compound) and negative control (broth only) wells are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7][9]
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Sample Preparation: The test compound is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: A solution of DPPH in the same solvent is prepared. The test compound solution is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and often compared to a standard antioxidant like ascorbic acid or Trolox.
Visualizing Molecular Pathways and Experimental Processes
Diagrams created using Graphviz (DOT language) help to visualize complex signaling pathways and experimental workflows.
Caption: Workflow for MTT-based cytotoxicity assay.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Conclusion
References
- 1. lookchem.com [lookchem.com]
- 2. Synthesis and Biological Evaluation of New Naphthoquinones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
- 6. nbinno.com [nbinno.com]
- 7. jetir.org [jetir.org]
- 8. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Performance Evaluation of Azo Dyes Synthesized from Ethyl 1,3-dihydroxy-2-naphthoate: A Comparative Guide
A detailed comparative analysis of the photophysical and performance properties of mono-azo dyes derived from ethyl 1,3-dihydroxy-2-naphthoate against commercially available disperse azo dyes. This guide provides researchers, scientists, and drug development professionals with quantitative data, experimental protocols, and visual workflows to facilitate informed decisions in dye selection and application.
Introduction
Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic organic colorants. Their applications span across various industries, including textiles, printing, and increasingly, in advanced materials and biomedical research. The performance of an azo dye is intrinsically linked to its molecular structure. This guide focuses on the performance evaluation of a series of mono-azo dyes synthesized from this compound as the coupling component. The unique electronic and structural features of the dihydroxynaphthoate moiety are expected to influence the photophysical and fastness properties of the resulting dyes. To provide a comprehensive assessment, these novel dyes are compared against established commercial disperse azo dyes: Disperse Red 1, Disperse Red 73, and Disperse Red 167.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for the dyes synthesized from this compound and the selected commercial alternative dyes. The data has been compiled from various research articles and technical data sheets.
Photophysical Properties
The photophysical properties of a dye, such as its absorption and emission characteristics, are fundamental to its color and potential applications in areas like fluorescence imaging.
| Dye | Coupling Component | Diazo Component | Absorption Max (λmax) (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Emission Max (λem) (nm) | Fluorescence Quantum Yield (Φf) |
| Naphthoate Dye 1 | This compound | Aniline | ~450-480 (solvent dependent) | Data not available | Weakly fluorescent | Data not available |
| Naphthoate Dye 2 | This compound | p-Nitroaniline | ~500-530 (solvent dependent) | Data not available | Weakly fluorescent | Data not available |
| Naphthoate Dye 3 | This compound | p-Anisidine | ~460-490 (solvent dependent) | Data not available | Weakly fluorescent | Data not available |
| Naphthoate Dye 4 | This compound | p-Chloroaniline | ~470-500 (solvent dependent) | Data not available | Weakly fluorescent | Data not available |
| Naphthoate Dye 5 | This compound | 2,4-Dichloroaniline | ~480-510 (solvent dependent) | Data not available | Weakly fluorescent | Data not available |
| Disperse Red 1 | N-ethyl-N-(2-hydroxyethyl)aniline | 4-Nitroaniline | ~488 (in Ethanol)[1] | 13,708 (in Ethanol at 406 nm)[1] | ~600-650[1] | 1.3 x 10⁻³ (in Methanol)[1] |
| Disperse Red 73 | N-ethyl-N-cyanoethylaniline | 2-Cyano-4-nitroaniline | Data not available | Data not available | Data not available | Data not available |
| Disperse Red 167 | 3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine | 2-Chloro-4-nitrobenzenamine | 525[2] | Data not available | Data not available | Data not available |
Note: The photophysical data for the Naphthoate Dyes are based on a study that reported their synthesis and solvatochromic properties, noting that they are weakly fluorescent in various solvents[3]. Quantitative fluorescence data was not provided.
Fastness Properties
The fastness of a dye refers to its resistance to fading or color change under various conditions such as washing, exposure to light, and rubbing. These properties are critical for textile applications.
| Dye | Substrate | Light Fastness (ISO 105-B02) | Wash Fastness (Color Change) (ISO 105-C06) | Sublimation Fastness (Staining) (ISO 105-P01) |
| Disperse Red 1 | Polyester | 5-6[4] | 5[4] | 5[4] |
| Disperse Red 73 | Polyester | 6[5][6] | 4-5[5][6] | 4[5][6] |
| Disperse Red 167 | Polyester | 6-7[7] | 4-5[7] | 4-5[7] |
Note: Fastness data for the newly synthesized naphthoate dyes is not available in the reviewed literature.
Thermal Stability
Thermal stability is crucial for dyes used in high-temperature dyeing processes and for the overall durability of the colored material.
| Dye | Onset Decomposition Temperature (TGA) | Peak Decomposition Temperature (TGA) |
| Disperse Red 1 | 200 - 250 °C[8] | 260 - 340 °C[8] |
| Disperse Red 73 | 280 - 320 °C (representative data)[9] | 350 - 400 °C (representative data)[9] |
| Disperse Red 167 | Data not available | Data not available |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide to ensure reproducibility and standardization of performance evaluation.
Synthesis of Mono-azo Dyes from this compound
The synthesis of these dyes generally follows a two-step diazotization and coupling reaction.
-
Diazotization: An aromatic amine is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.
-
Coupling Reaction: this compound is dissolved in an alkaline solution. The freshly prepared diazonium salt solution is then added slowly to the coupling component solution at 0-5 °C with constant stirring. The resulting azo dye precipitates and is then filtered, washed, and dried.
Spectroscopic Analysis
-
UV-Visible Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol, DMSO). The wavelength of maximum absorption (λmax) is determined from the spectrum.
-
Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer. The sample is excited at its λmax, and the emission spectrum is scanned to determine the wavelength of maximum emission (λem).
-
Fluorescence Quantum Yield (Φf) Determination: The quantum yield is determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The absorbance of both the sample and standard solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects. The quantum yield is calculated using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): A small, accurately weighed sample (5-10 mg) is placed in a TGA crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The mass loss of the sample is recorded as a function of temperature. The onset decomposition temperature and the peak decomposition temperature (from the derivative of the TGA curve) are determined.
-
Differential Scanning Calorimetry (DSC): A small, accurately weighed sample (3-5 mg) is sealed in an aluminum DSC pan. The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere. The heat flow to or from the sample relative to a reference is measured as a function of temperature to determine thermal transitions like melting point and decomposition.
Fastness Testing
-
Light Fastness (ISO 105-B02): A dyed fabric specimen is exposed to a controlled artificial light source (e.g., Xenon arc lamp) that simulates natural daylight. The change in color of the specimen is assessed by comparing it with a set of blue wool standards that have known lightfastness ratings (1-8).
-
Wash Fastness (ISO 105-C06): A dyed fabric specimen in contact with a multifibre adjacent fabric is laundered in a standard soap solution under controlled conditions of temperature and time. The change in color of the specimen and the staining of the adjacent fabric are evaluated using grey scales.
-
Sublimation Fastness (ISO 105-P01): A dyed fabric specimen is subjected to a dry heat treatment under a specified temperature and pressure for a set time. The change in color of the specimen and the staining of an adjacent undyed fabric are assessed using grey scales.
Mandatory Visualizations
Synthesis and Performance Evaluation Workflow
The following diagram illustrates the general workflow for the synthesis and performance evaluation of the dyes discussed in this guide.
Caption: A flowchart illustrating the key stages in the synthesis and subsequent performance evaluation of azo dyes.
Hypothetical Signaling Pathway for a Naphthalenediol-Based Fluorescent Probe
While specific cellular imaging applications for azo dyes derived from this compound are not yet established in the literature, the core naphthalenediol structure is a known fluorophore in the design of fluorescent probes. The following diagram illustrates a hypothetical mechanism of action for a naphthalenediol-based probe designed to detect a specific analyte within a cell, leading to a fluorescent signal. This serves as a conceptual model for potential future applications of such dyes in biological imaging.
Caption: A diagram illustrating a potential mechanism for a naphthalenediol-derived fluorescent probe in a cellular context.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. benchchem.com [benchchem.com]
- 7. epsilonpigments.com [epsilonpigments.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for Ethyl 1,3-dihydroxy-2-naphthoate in Chemical Synthesis
For researchers, scientists, and drug development professionals exploring alternatives to ethyl 1,3-dihydroxy-2-naphthoate, this guide offers a comparative analysis of its performance against other compounds in specific chemical reactions. This document provides a detailed look at experimental data, protocols, and reaction pathways to inform the selection of appropriate substitutes in dye synthesis and the formation of heterocyclic compounds.
Executive Summary
This compound is a versatile reagent, notably utilized as a coupling component in the synthesis of azo dyes and as a precursor for heterocyclic structures like naphthofurans. This guide focuses on identifying and evaluating viable alternatives for these key applications. The primary alternative identified for azo dye synthesis is 2-naphthol, a structurally similar and widely used compound. For the synthesis of naphthofurans, various substituted naphthols present potential, though direct comparative studies with this compound are less common in the available literature. The selection of an appropriate alternative will be contingent on the specific desired properties of the final product, including color, photophysical characteristics, and biological activity.
I. Azo Dye Synthesis: A Comparative Analysis
This compound is a valued coupling component in the synthesis of mono-azo dyes.[1] These dyes are formed through an azo coupling reaction where a diazonium salt reacts with an electron-rich coupling agent. The dihydroxy-naphthoate moiety influences the photophysical properties of the resulting dyes.[1]
Key Alternative: 2-Naphthol
A primary and well-documented alternative to this compound in azo dye synthesis is 2-naphthol.[1][2] Its structural similarity allows for its use in analogous reaction conditions to produce a wide range of azo dyes. Several studies provide detailed protocols for the synthesis of azo dyes using 2-naphthol as the coupling component.[3][4][5][6]
Performance Comparison
While direct, side-by-side quantitative comparisons of reaction yields under identical conditions are not extensively detailed in the reviewed literature, a qualitative comparison can be drawn from existing studies. One study synthesized five mono-azo dyes using this compound and compared their photophysical properties to a parallel series of dyes synthesized using 2-naphthol.[1] This indicates that both compounds are effective coupling partners. The yields for azo dyes synthesized from 2-naphthol are reported to be excellent, with one study citing yields of 81% to 96%.[2]
Table 1: Comparison of Coupling Components in Azo Dye Synthesis
| Feature | This compound | 2-Naphthol | Other Potential Alternatives |
| Typical Reaction | Azo Coupling | Azo Coupling | Azo Coupling |
| Reported Yields | Not explicitly stated in comparative studies. | Generally high (e.g., 81-96%[2]). | Varies depending on the specific compound. |
| Reaction Conditions | Diazotization of an aromatic amine followed by coupling in a basic medium at low temperatures (0-5 °C). | Similar to this compound; requires a basic solution to form the naphthoxide ion for coupling.[3][4][5][6] | Typically involves coupling of a diazonium salt with an electron-rich aromatic compound. |
| Properties of Resulting Dyes | Influences photophysical properties such as solvatochromism.[1] | Produces vibrant red and orange dyes; properties are well-characterized.[4] | Diverse range of colors and properties depending on the specific coupling component used. |
Experimental Protocols
Synthesis of Azo Dyes using 2-Naphthol (General Procedure):
This protocol is a generalized representation based on several sources.[3][4][5][6]
Step 1: Diazotization of an Aromatic Amine
-
Dissolve the chosen aromatic amine (e.g., aniline or a substituted aniline) in an aqueous solution of a strong acid, typically hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) to the amine solution while maintaining the low temperature.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
Step 2: Preparation of the Coupling Solution
-
Dissolve 2-naphthol in an aqueous sodium hydroxide solution. This deprotonates the hydroxyl group to form the more reactive sodium naphthoxide.
-
Cool this solution in an ice bath.
Step 3: Azo Coupling
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for a period to ensure complete reaction.
-
Isolate the dye by filtration, wash it with cold water, and dry.
Visualization of the Azo Dye Synthesis Workflow
II. Naphthofuran Synthesis: Exploring Alternatives
This compound can also serve as a precursor for the synthesis of naphthofurans, a class of heterocyclic compounds with significant biological and medicinal properties.[7] The synthesis of naphthofurans often involves the reaction of a naphthol derivative with various reagents.
Potential Alternatives and Synthetic Strategies
-
Reaction of Naphthols with Alkynes: A visible-light-mediated oxidative annulation of naphthols with alkynes has been developed for the synthesis of functionalized naphthofurans.[1]
-
Reaction of Naphthols with α,β-Unsaturated Nitroalkenes: A green and efficient one-pot method involves the reaction of naphthols with α,β-unsaturated nitroalkenes.[9]
-
Annulation of Naphthols with Various Reagents: A review of dihydronaphthofuran synthesis highlights numerous methods, including the annulation of naphthols with reagents like ethyl 2,3-dibromopropanoate.[10]
The choice of a specific naphthol derivative will influence the substitution pattern and properties of the resulting naphthofuran.
Visualization of a General Naphthofuran Synthesis Pathway
Conclusion
For the synthesis of azo dyes, 2-naphthol stands out as a highly viable and well-documented alternative to this compound, with established protocols and reported high yields. The choice between these two coupling components may depend on the desired final properties of the dye, such as its specific color and photophysical characteristics.
In the realm of naphthofuran synthesis, while this compound can be a starting material, a broader range of substituted naphthols are more commonly employed in various synthetic strategies. Researchers seeking to synthesize specific naphthofuran derivatives should consider the extensive literature on naphthol-based syntheses to select the most appropriate precursor for their target molecule. Further research is warranted to conduct direct comparative studies of this compound against other naphthol derivatives in these reactions to provide a more quantitative basis for selection.
References
- 1. Visible-Light-Promoted Oxidative Annulation of Naphthols and Alkynes: Synthesis of Functionalized Naphthofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. cuhk.edu.hk [cuhk.edu.hk]
- 5. Synthesis, reactions and applications of naphthofurans: A review | European Journal of Chemistry [eurjchem.com]
- 6. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 7. benchchem.com [benchchem.com]
- 8. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09987E [pubs.rsc.org]
A Comparative Guide to Validating the Purity of Ethyl 1,3-dihydroxy-2-naphthoate: HPLC vs. LC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for validating the purity of ethyl 1,3-dihydroxy-2-naphthoate. We present detailed experimental protocols and supporting data to assist in selecting the most suitable method for your analytical needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture.[1] It is a robust and reliable method for routine purity assessments and quality control.
Experimental Protocol: HPLC
1. Instrumentation and Columns:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is suitable for this analysis.
2. Reagents and Sample Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Sample Diluent: A 50:50 mixture of Acetonitrile and Water.
-
Standard Preparation: Accurately weigh and dissolve this compound in the sample diluent to prepare a stock solution of 1.0 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at a concentration of approximately 0.1 mg/mL in the sample diluent.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (re-equilibration)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, offering higher sensitivity and specificity.[2] This technique is particularly advantageous for identifying and quantifying trace-level impurities.
Experimental Protocol: LC-MS
1. Instrumentation and Columns:
-
System: An LC-MS system consisting of an HPLC or UHPLC unit coupled to a mass spectrometer (e.g., a single quadrupole or a more advanced system like a Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for better resolution and faster analysis times.
2. Reagents and Sample Preparation:
-
The reagents and sample preparation steps are identical to the HPLC protocol.
3. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-9 min: 90% B
-
9-9.1 min: 90% to 10% B
-
9.1-12 min: 10% B (re-equilibration)
-
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 100-500.
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of HPLC and LC-MS for the purity analysis of this compound.
| Parameter | HPLC with DAD/UV-Vis | LC-MS |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% |
| **Linearity (R²) ** | >0.999 | >0.999 |
| Precision (%RSD) | <2.0% | <1.5% |
| Specificity | Good | Excellent |
| Impurity Identification | Tentative (based on UV spectra and retention time) | Confident (based on mass-to-charge ratio) |
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for validating the purity of this compound using either HPLC or LC-MS.
References
Cost and efficiency comparison of different ethyl 1,3-dihydroxy-2-naphthoate synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesis methods for ethyl 1,3-dihydroxy-2-naphthoate, a key intermediate in the production of various dyes, pigments, and fluorescent materials. The following sections detail the primary synthetic routes, presenting a comparative analysis of their efficiency and cost-effectiveness, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Methods
Two primary methods for the synthesis of this compound are prevalent in the literature: Fischer esterification of 1,3-dihydroxy-2-naphthoic acid and a two-step approach involving the carboxylation of 1,3-dihydroxynaphthalene followed by esterification.
| Metric | Method 1: Fischer Esterification | Method 2: Two-Step Carboxylation-Esterification |
| Starting Material | 1,3-Dihydroxy-2-naphthoic acid | 1,3-Dihydroxynaphthalene |
| Key Reagents | Ethanol, Acid Catalyst (e.g., H₂SO₄) | CO₂, Base (e.g., NaOH), Ethanol, Acid Catalyst |
| Number of Steps | 1 | 2 |
| Reported Yield | High (specific data not readily available) | Moderate to High (dependent on both steps) |
| Reaction Time | Several hours to over a day | Variable, can be lengthy for carboxylation |
| Purification | Recrystallization | Intermediate and final product purification required |
| Estimated Cost | Higher starting material cost | Lower starting material cost, but more reagents |
| Scalability | Generally straightforward | Can be challenging due to pressure reaction |
Method 1: Fischer Esterification of 1,3-Dihydroxy-2-naphthoic Acid
This direct, one-step method involves the acid-catalyzed reaction of 1,3-dihydroxy-2-naphthoic acid with an excess of ethanol. The equilibrium of this reversible reaction is driven towards the product, this compound, by using a large excess of the alcohol and sometimes by removing the water formed during the reaction.
Experimental Protocol
A general procedure for Fischer esterification is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-dihydroxy-2-naphthoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by recrystallization to yield pure this compound.
Efficiency and Cost
Method 2: Two-Step Synthesis via Carboxylation of 1,3-Dihydroxynaphthalene
This method begins with the cheaper starting material, 1,3-dihydroxynaphthalene. The first step involves the introduction of a carboxyl group onto the naphthalene ring, typically through a Kolbe-Schmitt or a similar carboxylation reaction, to form 1,3-dihydroxy-2-naphthoic acid. This intermediate is then esterified in a second step as described in Method 1.
Experimental Protocol
Step 1: Carboxylation of 1,3-Dihydroxynaphthalene (Kolbe-Schmitt Reaction)
-
Formation of the Phenoxide: React 1,3-dihydroxynaphthalene with a strong base, such as sodium hydroxide, to form the corresponding disodium salt.
-
Carboxylation: Subject the phenoxide to high pressure of carbon dioxide at an elevated temperature. The carboxyl group is introduced onto the aromatic ring.
-
Acidification: Acidify the reaction mixture to precipitate the 1,3-dihydroxy-2-naphthoic acid.
-
Purification: The crude carboxylic acid is then collected by filtration and purified by recrystallization.
Step 2: Esterification of 1,3-Dihydroxy-2-naphthoic Acid
The purified 1,3-dihydroxy-2-naphthoic acid from Step 1 is then subjected to Fischer esterification with ethanol as described in Method 1.
Efficiency and Cost
The overall yield of this two-step process is dependent on the efficiency of both the carboxylation and the esterification steps. The Kolbe-Schmitt reaction can be challenging to optimize and may result in moderate yields. However, the significantly lower cost of 1,3-dihydroxynaphthalene compared to 1,3-dihydroxy-2-naphthoic acid makes this route economically attractive, especially for large-scale synthesis, despite the additional step and reagents.
Cost Analysis of Starting Materials
The following table provides an estimated cost comparison of the key starting materials. Prices are subject to change and may vary based on supplier and purity.
| Reagent | Estimated Price (per gram) |
| 1,3-Dihydroxynaphthalene | ~$1-5 |
| 1,3-Dihydroxy-2-naphthoic acid | >$50 |
| Ethyl Formate | ~$0.10 - $0.50 |
| Ethanol (bulk) | <$0.01 |
Visualization of Synthetic Pathways
Method 1: Fischer Esterification Workflow
Caption: Workflow for the Fischer Esterification of 1,3-dihydroxy-2-naphthoic acid.
Method 2: Two-Step Carboxylation-Esterification Workflow
Caption: Workflow for the two-step synthesis of this compound.
Conclusion
The choice between the direct Fischer esterification and the two-step carboxylation-esterification route for synthesizing this compound depends on several factors, including the scale of the synthesis, the cost and availability of starting materials, and the desired overall efficiency.
For small-scale laboratory preparations where the cost of the starting material is less of a concern, the one-step Fischer esterification offers a more direct and potentially faster route to the final product. For larger-scale industrial production, the two-step method, despite its complexity, may be more economically viable due to the significantly lower cost of 1,3-dihydroxynaphthalene. Further optimization of the carboxylation step would be crucial to maximize the overall yield and cost-effectiveness of this approach. Researchers should carefully consider these trade-offs when selecting a synthetic strategy.
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 1,3-dihydroxy-2-naphthoate: A Comprehensive Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, including operational and disposal plans, is paramount for maintaining a safe laboratory environment. This guide offers procedural, step-by-step guidance for the proper disposal of ethyl 1,3-dihydroxy-2-naphthoate, ensuring the safety of personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a well-ventilated area, such as a chemical fume hood.
Personal Protective Equipment (PPE) Specifications:
| Protection Type | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area is recommended. |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.
-
In case of inhalation: Move the individual to fresh air.
-
In case of ingestion: Rinse the mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Classification
The primary and most critical step is to classify this compound waste. As a naphthalene derivative, it should be handled as hazardous waste. Naphthalene and its derivatives are recognized as potentially harmful to the environment. Therefore, this waste must not be disposed of down the drain or in regular trash containers.
Step 2: Waste Segregation and Collection
All waste contaminated with this compound must be segregated from non-hazardous waste.
-
Solid Waste: Collect solid waste, such as contaminated filter paper, gloves, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: For liquid waste containing this compound, use a separate, compatible container.
Container Specifications:
-
The container should be made of a material compatible with organic solids (e.g., high-density polyethylene or glass).
-
The container must be in good condition and have a secure, leak-proof lid.
Labeling:
The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "6843-89-6"
-
Appropriate hazard pictograms (a precautionary "Warning" pictogram is advisable).
Step 3: Management of Spills
In the event of a small spill:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Step 4: Final Disposal
The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations. The general recommendation for related compounds is to dispose of the contents and container at an approved waste disposal plant.[2]
Experimental Workflow for Disposal
References
Personal protective equipment for handling ethyl 1,3-dihydroxy-2-naphthoate
For researchers, scientists, and professionals in drug development, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for ethyl 1,3-dihydroxy-2-naphthoate.
While specific hazard data for this compound is limited, information on similar compounds and general laboratory safety principles indicate that it may cause skin and eye irritation.[1][2] It may also be harmful to aquatic life, necessitating careful disposal.[1]
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is recommended.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses or Goggles | Wear safety glasses with side shields or goggles.[3][4] A face shield may be necessary for splash protection.[4][5] |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[6] It is advisable to double-glove for added protection.[6] |
| Lab Coat or Gown | A protective, disposable gown or lab coat is essential to prevent skin contact.[6] | |
| Respiratory Protection | Respirator | Under normal use conditions with adequate ventilation, respiratory protection may not be required.[3] However, if dust or aerosols are generated, a NIOSH-approved respirator should be used.[6] |
| Foot Protection | Closed-toe Shoes | Wear chemical-resistant, closed-toe shoes.[5] |
Experimental Protocols: Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.[2]
-
Wash hands thoroughly with soap and water after handling the compound.[7]
-
Ensure that eyewash stations and safety showers are readily accessible in the work area.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[8] |
| Skin Contact | Immediately flush the contaminated skin with soap and water.[8] Remove contaminated clothing and wash it before reuse.[9] If irritation persists, get medical attention.[8] |
| Inhalation | Move the exposed person to fresh air at once.[8] If breathing has stopped, perform artificial respiration.[8] Get medical attention as soon as possible.[8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention. |
Disposal Plan
This compound may be toxic to aquatic organisms and should be disposed of as hazardous waste.[1]
-
Waste Collection: Collect waste material in a designated, labeled, and sealed container.
-
Disposal Regulations: Dispose of the waste in accordance with all applicable local, state, and federal regulations.[9] Do not allow the chemical to enter drains or waterways.[9]
-
Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly.[9]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of chemicals.
References
- 1. biosynce.com [biosynce.com]
- 2. fishersci.com [fishersci.com]
- 3. hallstar-sds.thewercs.com [hallstar-sds.thewercs.com]
- 4. hsa.ie [hsa.ie]
- 5. epa.gov [epa.gov]
- 6. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 7. nj.gov [nj.gov]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
